2,5-Dichloro-4-fluorobenzodifluoride
Description
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRNFPZLSNPUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between benzodifluoride and benzotrifluoride derivatives
The Fluorine Switch: Benzodifluoride ( ) vs. Benzotrifluoride ( ) in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is not merely about metabolic blocking; it is about precise electronic and steric tuning. While the trifluoromethyl group (
This guide delineates the critical physicochemical and synthetic differences between benzodifluoride (difluoromethylbenzene) and benzotrifluoride (trifluoromethylbenzene) derivatives. It provides a decision framework for selecting between these two moieties to optimize potency, solubility, and pharmacokinetic (PK) profiles.
Physicochemical Divergence
The choice between
The "Lipophilic Hydrogen Bond Donor" Concept
The most significant differentiator is the acidic proton in the
-
: A steric and metabolic shield.[1][2] It has zero H-bond donating capability. It is a bioisostere for
, , or . -
: A "chameleon." It acts as a bioisostere for
and groups but with significantly higher lipophilicity. It can engage in weak or interactions within a binding pocket, often improving selectivity.
Quantitative Comparison Table
| Property | Difluoromethyl ( | Trifluoromethyl ( | Implication |
| Hammett Constant ( | ~0.32 | 0.54 | |
| Lipophilicity ( | ~0.65 | ~0.88 - 1.0 | |
| H-Bond Acidity ( | 0.09 - 0.13 | 0.00 | |
| Bond Length ( | 1.35 Å | 1.33 Å | Negligible difference in steric bulk of the F atoms. |
| Metabolic Stability | High (but | Extreme (Metabolic Block) |
Structural Decision Matrix (Visualization)
The following logic flow illustrates when to deploy a benzodifluoride scaffold versus a benzotrifluoride scaffold during Lead Optimization.
Figure 1: Decision matrix for selecting fluoroalkyl substituents based on SAR requirements.
Synthetic Methodologies
The synthesis of these derivatives requires distinct chemical strategies. While
Protocol A: Synthesis of Benzodifluoride Derivatives (Deoxyfluorination)
Target: Conversion of an aromatic aldehyde to a difluoromethyl group. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[3]
Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol/carbonyl oxygen on the sulfur atom, followed by the release of HF and the formation of a carbocation intermediate (or concerted displacement) that is trapped by fluoride.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the benzaldehyde derivative (1.0 equiv) in anhydrous Dichloromethane (DCM). -
Cooling: Cool the solution to 0°C (or -78°C for reactive substrates).
-
Addition: Dropwise add DAST (1.5 – 2.0 equiv). Caution: DAST reacts violently with water.[4]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or
NMR (look for doublet around -110 ppm). -
Quenching: Pour the reaction mixture slowly into saturated
solution at 0°C. Gas evolution will occur. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Silica gel chromatography (non-polar eluent).
Protocol B: Synthesis of Benzotrifluoride Derivatives (Radical Cross-Coupling)
Target: Introduction of
Step-by-Step Protocol (Photoredox):
-
Setup: Charge a vial with the Aryl Boronic Acid (1.0 equiv), Photocatalyst (e.g.,
, 2 mol%), and Langlois Reagent (2.0 equiv). -
Solvent: Add degassed solvent (e.g., MeCN:H2O 3:1).
-
Irradiation: Irradiate with Blue LEDs (450 nm) under inert atmosphere for 12–24 hours.
-
Mechanism: The photocatalyst generates a
radical from the sulfinate, which adds to the aromatic ring (or engages in a radical-polar crossover with the boronic acid). -
Workup: Dilute with water, extract with Ethyl Acetate, and purify.
Metabolic & Pharmacokinetic Implications[1][5][6]
The Metabolic Soft Spot
-
Benzotrifluoride: The
bond energy (~116 kcal/mol) renders the group virtually inert to metabolic cleavage. It is used to block "soft spots" (e.g., para-positions on phenyl rings) to extend half-life ( ). -
Benzodifluoride: The
bond in is acidic ( ~25-28) and weaker than a bond. While significantly more stable than a methyl group, it can undergo oxidative defluorination or hydrogen abstraction by CYP450 enzymes, albeit slowly. This allows for "tunable" clearance—sometimes total metabolic blockade leads to toxicity (bioaccumulation), and a slow "leak" via the handle is desirable.
Lipophilicity and Solubility
Replacing a
-
Improving aqueous solubility.
-
Reducing non-specific protein binding (albumin binding).
-
Lowering the risk of hERG channel inhibition (often linked to high lipophilicity).
Experimental Workflow Diagram
Figure 2: Parallel synthetic workflows for accessing benzodifluoride and benzotrifluoride derivatives.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, J., et al. (2015). "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews. Available at: [Link]
-
Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Available at: [Link]
Solubility Profile and Solvent Selection for 2,5-Dichloro-4-fluorobenzodifluoride
Topic: Solubility of 2,5-Dichloro-4-fluorobenzodifluoride in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Compound Identity
2,5-Dichloro-4-fluorobenzodifluoride (CAS: 1803835-15-5 ) is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs).[1] Structurally, it is characterized by a benzene core substituted with two chlorine atoms, one fluorine atom, and a difluoromethyl group (
This guide addresses the solubility characteristics of this compound. While specific experimental solubility values are proprietary or sparse in open literature, this document synthesizes physicochemical principles, read-across data from structural analogs (e.g., 2,5-dichloro-4-fluorobenzotrifluoride), and standard solubility protocols to provide an authoritative operational framework.
Physicochemical Characterization[2]
-
Chemical Name: 1,4-Dichloro-5-(difluoromethyl)-2-fluorobenzene
-
Common Name: 2,5-Dichloro-4-fluorobenzodifluoride[1][2][3][4]
-
Molecular Formula:
[4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Molecular Weight: 214.99 g/mol [4]
-
Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)
-
Physical State: Likely a colorless liquid or low-melting solid at room temperature (based on benzotrifluoride analogs).
Solubility Profile: Theoretical & Empirical Analysis
The solubility of 2,5-Dichloro-4-fluorobenzodifluoride is governed by its highly lipophilic nature and the electron-withdrawing effects of the halogen substituents. The difluoromethyl group (
Predicted Solubility Table
Data derived from structural analog analysis (2,4-Dichlorobenzotrifluoride and 2,5-Dichlorofluorobenzene).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>500 mg/mL) | Excellent match for polarity and dispersion forces. Primary choice for extraction. |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High (>400 mg/mL) | |
| Esters & Ethers | Ethyl Acetate, THF, MTBE | High (>300 mg/mL) | Dipole-dipole interactions stabilize the halogenated core. Good for crystallization. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Soluble, but potential for nucleophilic attack (in DMF/DMSO) at elevated temps should be monitored. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Solubility decreases significantly at low temperatures ( |
| Alkanes | Hexane, Heptane, Cyclohexane | Low to Moderate | Soluble at reflux; likely to precipitate upon cooling. Excellent recrystallization candidates. |
| Aqueous | Water, Brine | Insoluble (<1 mg/L) | Hydrophobic exclusion dominates. |
Hansen Solubility Parameters (HSP) Estimate
To aid in solvent substitution, the estimated HSP values for the compound are:
-
Dispersion (
): ~19.0 MPa (Dominant interaction due to halogens) -
Polarity (
): ~6.5 MPa (Moderate polarity from C-F and C-Cl bonds) -
Hydrogen Bonding (
): ~2.5 MPa (Very low; weak donor capability from )
Interaction Radius (
Experimental Protocol: Solubility Determination
Since batch-to-batch impurity profiles can alter saturation points, the following self-validating protocol is recommended for precise determination.
Workflow Visualization
The following diagram outlines the decision logic for solvent screening and quantitative solubility measurement.
Figure 1: Step-wise decision tree for qualitative and quantitative solubility assessment.
Quantitative Saturation Protocol (HPLC Method)
Objective: Determine exact solubility (
-
Preparation: Add excess 2,5-Dichloro-4-fluorobenzodifluoride solid to 5 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at
C for 24 hours (orbital shaker at 200 rpm). -
Filtration: Filter the suspension through a 0.45
m PTFE syringe filter (PTFE is required due to solvent compatibility). -
Dilution: Dilute 100
L of the filtrate into 900 L of Acetonitrile (or mobile phase). -
Quantification: Inject into HPLC (C18 Column, UV @ 254 nm). Calculate concentration using a pre-established calibration curve.
Application: Solvent Selection Guide
Selecting the right solvent depends on the process stage. Use the matrix below to optimize your workflow.
| Process Stage | Recommended Solvent | Rationale |
| Reaction Medium | Toluene or Chlorobenzene | High boiling points allow for kinetic control; inert to most coupling reagents. |
| Extraction (Work-up) | Dichloromethane (DCM) | High solubility ensures efficient recovery from aqueous quenches; low boiling point for easy removal. |
| Recrystallization | Heptane / Toluene (Mix) | Dissolve in hot Toluene, add Heptane as anti-solvent to induce controlled precipitation. |
| Chromatography | Hexane : Ethyl Acetate | The compound is non-polar; standard normal-phase silica chromatography is highly effective. |
Solvent Compatibility Diagram
The following graph illustrates the logical flow for selecting a solvent system based on the intended chemical operation.
Figure 2: Strategic solvent selection based on operational requirements.
Safety & Handling
-
Hazards: As a halogenated aromatic, this compound is likely a skin and eye irritant. The difluoromethyl group may release fluoride ions under strongly basic or metabolic conditions.
-
PPE: Nitrile gloves are generally resistant to the solid, but if dissolved in DCM or Toluene, use PVA or Viton gloves respectively for prolonged exposure.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136173, 2,5-Dichlorofluorobenzene. Retrieved from [Link]
-
ChemSRC (2025). 2,5-Dichloro-4-fluorobenzodifluoride (CAS 1803835-15-5) Product Details. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
Technical Guide: Safety & Handling of 2,5-Dichloro-4-fluorobenzodifluoride
Part 1: Executive Technical Summary
2,5-Dichloro-4-fluorobenzodifluoride is a specialized polyhalogenated intermediate, primarily utilized as a building block in the synthesis of agrochemicals (pyrethroids) and pharmaceutical bioisosteres.
Unlike its ubiquitous analog benzotrifluoride (
Note on Nomenclature & Identification: Publicly indexed CAS numbers for the exact isomer "2,5-Dichloro-4-fluorobenzodifluoride" are rare in open databases, often appearing under systematic names such as 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene . For safety assessment, this guide synthesizes data from close structural analogs (e.g., 3,5-Dichloro-4-fluorobenzotrifluoride and 2,5-Dichlorobenzal fluoride) to establish a maximum-protection safety baseline.
Part 2: Chemical Identity & Physical Properties[1][2][3]
| Property | Specification / Estimate (SAR Analysis) |
| Systematic Name | 1-(Difluoromethyl)-2,5-dichloro-4-fluorobenzene |
| Molecular Formula | |
| Molecular Weight | ~214.99 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | Est. 165–175°C (based on chlorobenzotrifluoride analogs) |
| Flash Point | Est. 70–80°C (Combustible Liquid, Class IIIA) |
| Density | ~1.45 – 1.55 g/cm³ |
| Solubility | Immiscible in water (slow hydrolysis); soluble in DCM, THF, Toluene |
Part 3: Hazard Identification & Mechanism
The "Silent" Hazard: Hydrofluoric Acid (HF) Generation
While the molecule itself is an organic irritant, the primary catastrophic risk is hydrolysis-induced HF release .
-
Mechanism: Under thermal stress or contact with strong Lewis acids/bases, the benzylic C-F bonds can cleave. Unlike aryl C-F bonds (which are stable), the benzylic difluoro group (
) is reactive. -
Reaction:
-
Implication: A spill on a humid day or a fire event does not just produce smoke; it produces a corrosive, calcium-scavenging toxic cloud.
GHS Classification (Derived)
-
EUH032: Contact with acids liberates very toxic gas (specific to fluoride precursors).
Part 4: Advanced Handling Protocols
Engineering Controls
Do not rely solely on standard fume hoods if processing >50g.
-
Primary Barrier: Class II Type B2 Biosafety Cabinet or Hard-ducted Chemical Fume Hood (face velocity >100 fpm).
-
Material Compatibility:
-
Recommended: Borosilicate glass (for short term), PTFE (Teflon), Hastelloy C.
-
Forbidden: Standard Stainless Steel 304 (pitting corrosion from HF), Nylon, Aluminum.
-
The "Calcium Firewall" Protocol
Every workstation handling this compound must be equipped with a Calcium Gluconate Safety Net . This is not just a first-aid kit; it is a pre-exposure engineering control.
Protocol:
-
Pre-Work Check: Verify tube of 2.5% Calcium Gluconate gel is unexpired and within arm's reach.
-
Glove Layering:
-
Inner: 4 mil Nitrile (Tactility).
-
Outer: 5-8 mil Neoprene or Viton (Permeation resistance to fluorinated organics).
-
Rationale: Standard nitrile degrades rapidly upon exposure to halogenated aromatic solvents.
-
Waste Disposal (Critical)
NEVER mix with aqueous basic waste.
-
Risk:[5] Mixing
with NaOH/KOH can trigger rapid exothermic hydrolysis, pressurizing the waste container and releasing HF gas. -
Correct Path: Segregate into "Halogenated Organic" waste streams. Label explicitly: "POTENTIAL HF GENERATOR."
Part 5: Emergency Response Logic
Decontamination Decision Tree
The following diagram illustrates the critical decision pathways for exposure, prioritizing HF mitigation over standard burn treatment.
Figure 1: Emergency response logic prioritizing Calcium Gluconate intervention for skin exposure.
Fire Fighting
-
Media: Dry chemical,
, or alcohol-resistant foam.[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Warning: Do not use a direct water jet. Water may hydrolyze the compound, creating an acidic runoff.
-
PPE: Firefighters must wear full SCBA with acid-gas cartridges.
Part 6: Synthesis & Reactivity Context
For researchers using this molecule as a scaffold, understanding its reactivity prevents safety incidents.
Nucleophilic Aromatic Substitution ( )
The 4-Fluoro position is highly activated by the ortho-chlorine and para-difluoromethyl electron-withdrawing groups.
-
Reaction Risk: Addition of strong nucleophiles (amines, thiols) is exothermic.
-
Control: Add nucleophiles dropwise at 0°C.
Stability Diagram
The following graph visualizes the stability window of the
Figure 2: Stability profile indicating high risk of HF generation under basic conditions.
References
-
PubChem. 2,5-Dichlorobenzotrifluoride (Compound Summary). National Library of Medicine. [Link]
- Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Fluoride Burns: A Review. Journal of Burn Care & Rehabilitation.
Sources
Synonyms for 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Polychlorinated and Fluorinated Benzene Derivatives with a Focus on the Difluoromethyl Moiety
Introduction
The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and drug development. Among these, the difluoromethyl (CHF₂) group has garnered significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of polychlorinated and fluorinated benzene derivatives, with a particular focus on structures bearing the difluoromethyl moiety, such as the specified 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene. While this exact molecule may not be extensively documented, this guide will explore the broader class of related compounds, providing researchers, scientists, and drug development professionals with a foundational understanding of their chemical behavior and potential applications.
Nomenclature and Structural Features
The systematic naming of substituted benzene derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For a molecule like 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene, the name explicitly defines the substituents and their positions on the benzene ring.
| Component | Description |
| Benzene | The core aromatic ring. |
| 1-(difluoromethyl) | A CHF₂ group is attached to the first carbon of the ring. |
| 2,5-dichloro | Two chlorine atoms are attached to the second and fifth carbons. |
| 4-fluoro | A fluorine atom is attached to the fourth carbon. |
The arrangement of these electron-withdrawing halogen and difluoromethyl groups significantly influences the molecule's electronic and steric properties, which in turn dictates its reactivity and potential biological activity.
Synthesis of Difluoromethylated and Polychlorinated/Fluorinated Benzene Derivatives
The synthesis of these complex molecules often involves multi-step processes. Key synthetic strategies include the introduction of the difluoromethyl group and the halogenation of the benzene ring.
Introduction of the Difluoromethyl Group
The introduction of a difluoromethyl group onto an aromatic ring is a critical step and can be achieved through several methods.
One common approach involves the cross-coupling of an aryl halide with a difluoromethyl source. For instance, nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates using a (difluoromethyl)zinc reagent has been reported.[3]
Experimental Protocol: Nickel-Catalyzed Difluoromethylation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
(Difluoromethyl)zinc reagent (2.0 mmol)
-
NiCl₂(dppp) (0.05 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and NiCl₂(dppp).
-
Add anhydrous DMF and stir the mixture until all solids are dissolved.
-
Slowly add the (difluoromethyl)zinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Phenols can be converted to their corresponding aryl difluoromethyl ethers through reaction with a difluorocarbene source.[4] A convenient method utilizes difluoromethyltriflate (HCF₂OTf) as the difluoromethylating agent.[4]
DOT Diagram: Synthesis of Aryl Difluoromethyl Ethers from Phenols
Caption: Synthesis of aryl difluoromethyl ethers via a difluorocarbene intermediate.
Halogenation of the Benzene Ring
The introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents must be considered to achieve the desired regioselectivity. For instance, fluorination can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Physicochemical Properties and Their Relevance in Drug Discovery
The incorporation of fluorine and a difluoromethyl group can significantly alter the physicochemical properties of a molecule, which is a key consideration in drug design.[5]
| Property | Effect of Fluorine/Difluoromethyl Group | Relevance in Drug Discovery |
| Lipophilicity | Generally increases lipophilicity.[5] | Affects membrane permeability, protein binding, and solubility.[6] |
| Metabolic Stability | The C-F bond is very strong, which can block metabolic oxidation at that position.[6] | Increases the half-life of the drug in the body. |
| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups through inductive effects. | Influences the ionization state of the drug at physiological pH, affecting receptor binding and solubility. |
| Conformation | Can influence the preferred conformation of the molecule. | Affects binding affinity to the target protein. |
| Hydrogen Bonding | The CHF₂ group can act as a weak hydrogen bond donor.[2] | Can introduce new interactions with the target protein, potentially increasing binding affinity. |
Applications in Medicinal Chemistry
Polychlorinated and fluorinated benzene derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The difluoromethyl group, in particular, is found in a number of approved drugs and clinical candidates. For example, the introduction of a difluoromethyl group has been shown to improve the pharmacokinetic properties of certain enzyme inhibitors.[2]
DOT Diagram: Role of Difluoromethylated Benzene Derivatives in Drug Discovery
Caption: The role of difluoromethylation in lead optimization.
Conclusion
While a specific data sheet for 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene may not be readily available, the principles governing the synthesis, properties, and applications of the broader class of polychlorinated and fluorinated benzene derivatives provide a strong framework for understanding its potential. The strategic incorporation of a difluoromethyl group is a powerful tool in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. Further research into the synthesis and biological evaluation of novel derivatives within this class holds significant promise for the discovery of new therapeutic agents.
References
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. Retrieved from [Link]
-
Shen, Y., & Ni, C. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(34), 9033-9035. Retrieved from [Link]
- Process for preparing chloro-difluorobenzene. (1991). European Patent Office.
-
1,2-Dichloro-4-fluorobenzene. (2025). Chemsrc. Retrieved from [Link]
-
1,5-Dichloro-2,4-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]
-
The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. Retrieved from [Link]
-
Hu, J., & Ni, C. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews, 38(12), 3381-3392. Retrieved from [Link]
-
Supporting Information For. (n.d.). pubs.rsc.org. Retrieved from [Link]
-
Prakash, G. K. S., & Hu, J. (2007). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 46(30), 5704-5707. Retrieved from [Link]
-
Synthesis of 1-Tri(di)fluoromethyl 1,4-Diketones Enabled by Radical Brook Rearrangement. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in Difluoromethylation Reaction. (2025). ResearchGate. Retrieved from [Link]
-
Al-Hayali, M., & Gellerman, G. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Drug Discovery, 3(1), FDD58. Retrieved from [Link]
-
Singh, R. P., & Shree, O. P. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 12(2), 97-105. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
Role of difluoromethyl group in medicinal chemistry scaffolds
The Role of Difluoromethyl Group in Medicinal Chemistry Scaffolds
Executive Summary: The "Goldilocks" Fluorinated Moiety
In modern medicinal chemistry, the difluoromethyl group (
This guide dissects the
Physicochemical Core: The Lipophilic Hydrogen Bond Donor
The defining characteristic of the
Acidity and Hydrogen Bonding
The
-
H-Bond Acidity (
): Abraham’s solute hydrogen bond acidity parameter for is approximately 0.10–0.15 , comparable to thiophenol ( ) but lower than phenol ( , ).[1][2] -
Interaction Mode: It functions as a weak H-bond donor to backbone carbonyls or side-chain acceptors in the binding pocket, often preserving potency when replacing a polar
group.[1][2]
Lipophilicity Modulation ( )
Replacing a hydroxyl group with a difluoromethyl group typically results in a significant increase in lipophilicity, which can improve membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
| Transformation | Effect on H-Bonding | Effect on Metabolism | |
| Gains HBD capability | Blocks CYP oxidation | ||
| Retains HBD (weaker) | Prevents Glucuronidation | ||
| Gains HBD capability | Slight reactivity increase |
Conformational Locking
The
Medicinal Chemistry Utility & Bioisosterism
The Hydroxyl Bioisostere ( )
This is the most high-impact application.[1][2] Hydroxyl groups are excellent for potency (H-bonding) but poor for pharmacokinetics (high clearance via glucuronidation, poor permeability).[1][2]
-
Strategy: Replace
with . -
Outcome: The H-bond donor interaction is preserved (albeit weaker), but the metabolic soft spot (O-glucuronidation) is eliminated, and lipophilicity increases, driving passive permeability.[1]
The Thiol Bioisostere ( )
While less common,
Metabolic Blocking ( )
Replacing a metabolic "hotspot" methyl group with
Strategic Visualization
Diagram 1: The Physicochemical Landscape of Fluorinated Groups
This diagram illustrates where
Caption: The
Synthetic Masterclass: Experimental Protocols
To ensure reproducibility and high fidelity in scaffold diversification, we focus on two robust methodologies: Innate Radical C-H Difluoromethylation (for heterocycles) and O-Difluoromethylation (for phenols).[1][2]
Protocol A: Innate Radical C-H Difluoromethylation
Target: Direct functionalization of electron-deficient heterocycles (pyridines, pyrimidines, quinolines).[1] Reagent: Zinc Difluoromethanesulfinate (DFMS, "Baran's Reagent").[2] Mechanism: Radical Minisci-type reaction.[1][2]
Step-by-Step Methodology:
-
Reagent Prep: Ensure Zinc Difluoromethanesulfinate (Zn(SO
CF H) ) is finely ground.[2] -
Setup: To a vial equipped with a stir bar, add the heterocycle substrate (1.0 equiv) and Zinc Difluoromethanesulfinate (3.0 equiv).
-
Solvent System: Add a mixture of Dichloromethane (DCM) and Water (2.5:1 ratio).[2] The biphasic system is critical for solubilizing the salt and the organic substrate.
-
Initiation: Cool to 0°C. Add Trifluoroacetic Acid (TFA, 1.0 equiv) followed slowly by tert-Butyl Hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv) dropwise.
-
Note: The TFA protonates the heterocycle, activating it toward nucleophilic radical attack. TBHP acts as the oxidant to generate the
radical from the sulfinate.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Workup: Quench with saturated aqueous NaHCO
(careful, gas evolution). Extract with DCM (3x).[2] Dry combined organics over Na SO , filter, and concentrate. -
Purification: Flash column chromatography. Regioisomers may form; separation is typically achievable on silica.[2]
Protocol B: O-Difluoromethylation of Phenols
Target: Synthesis of aryl difluoromethyl ethers (
Step-by-Step Methodology:
-
Setup: Dissolve the phenol substrate (1.0 equiv) in DMF (0.2 M concentration) and water (10% v/v relative to DMF).
-
Base: Add Cs
CO (2.0 equiv). -
Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv).
-
Reaction: Heat the mixture to 100°C.
-
Causality: High temperature is required to decarboxylate the reagent and generate the reactive
species in situ.
-
-
Monitoring: Monitor by LCMS. If conversion is incomplete after 4 hours, add another portion of Sodium Chlorodifluoroacetate (1.0 equiv) and Cs
CO . -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF.[2]
-
Purification: Silica gel chromatography.
Case Studies: in Approved Drugs
| Drug | Indication | Role of |
| Roflumilast | COPD / Asthma | Difluoromethoxy ( |
| Pantoprazole | GERD (PPI) | Difluoromethoxy ( |
| Oteseconazole | Antifungal | Difluoromethyl-pyridine: The |
Synthetic Decision Tree
This workflow guides the chemist on which method to employ based on the substrate structure.
Caption: Decision matrix for installing difluoromethyl groups based on substrate functionality.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link[1][2]
-
Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] Link[2]
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1][2]
-
Hu, J., et al. (2017).[4] "Metal-Catalyzed Direct Difluoromethylation Reactions." Asian Journal of Organic Chemistry, 6(2), 139–152.[4] Link[1][2]
-
Erickson, J. A., et al. (2021). "The Role of Fluorine in the Design of Central Nervous System Agents." Journal of Medicinal Chemistry, 64(3), 1301–1322. Link[1][2]
Sources
- 1. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oteseconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
Methodological & Application
Application Note: Advanced Fluorination Protocols for 2,5-Dichloro-4-fluorobenzaldehyde
Executive Summary & Strategic Importance
2,5-Dichloro-4-fluorobenzaldehyde is a high-value intermediate, primarily serving as a scaffold for the synthesis of 2,4,5-trifluorobenzaldehyde , a critical precursor for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).
This Application Note details two distinct fluorination protocols depending on the target moiety:
-
Protocol A (Core): Nucleophilic Aromatic Substitution (
) to replace chloro-substituents with fluorine, yielding 2,4,5-trifluorobenzaldehyde. This is the primary industrial application. -
Protocol B (Functional): Deoxofluorination of the aldehyde moiety to a difluoromethyl group (
), a bioisostere strategy in modern medicinal chemistry to improve metabolic stability.
Chemical Challenges & Mechanistic Insight
-
Regioselectivity: The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions for nucleophilic attack.
-
The "Meta" Problem: The chlorine at C5 is meta to the activating aldehyde group, making it significantly less reactive than the C2 chlorine.
-
Solution: Successful fluorination of the C5 position requires high temperatures (>180°C), anhydrous conditions, and Phase Transfer Catalysts (PTC) to enhance the nucleophilicity of the fluoride ion in aprotic solvents.
Protocol A: Halex Reaction ( )
Target: Synthesis of 2,4,5-Trifluorobenzaldehyde Mechanism: Concerted Nucleophilic Aromatic Substitution via Meisenheimer Complex.
Reagent & Solvent Selection Matrix
The choice of solvent and fluoride source is binary: success or decomposition.
| Component | Recommendation | Scientific Rationale |
| Fluoride Source | Spray-dried KF (Potassium Fluoride) | Standard KF has low surface area. Spray-drying increases surface area/reactivity. Critical: Must be anhydrous. |
| Solvent | Sulfolane (Tetramethylene sulfone) | High boiling point (285°C) and high dielectric constant. Stable against thermal decomposition at the required 210°C. |
| Catalyst (PTC) | Tetraphenylphosphonium Bromide (TPPB) | Quaternary phosphonium salts are thermally stable >200°C (unlike ammonium salts which degrade via Hofmann elimination).[1] |
| Scavenger | 18-Crown-6 (Optional) | Can be used to complex |
Step-by-Step Experimental Protocol
Safety Warning: This reaction operates at >200°C. HF generation is possible if moisture is present. Use Hastelloy or glass-lined reactors. Standard steel may corrode.
Phase 1: Drying (The "Make-or-Break" Step)
-
Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, N2 inlet, and Dean-Stark trap) with Sulfolane (10 vol) .
-
Add Spray-dried KF (2.5 equiv) .
-
Add Toluene (2 vol) .
-
Heat to reflux (110°C) to azeotropically remove all trace water via the Dean-Stark trap.
-
Checkpoint: KF activity is inversely proportional to water content. Water >0.1% leads to phenol byproducts.
-
Distill off the toluene.
Phase 2: Reaction[2]
-
Cool the mixture to 100°C.
-
Add 2,5-dichloro-4-fluorobenzaldehyde (1.0 equiv) and TPPB catalyst (0.05 equiv) .
-
Heat the reaction mixture to 210°C .
-
Agitation: Vigorous stirring (≥400 RPM) is mandatory. The reaction is heterogeneous (Solid-Liquid); mass transfer limits the rate.
-
Monitor: Sample every 2 hours via GC-MS.
-
Intermediate: 2,4-difluoro-5-chlorobenzaldehyde (Fast formation).
-
Product: 2,4,5-trifluorobenzaldehyde (Slow formation).
-
-
Reaction time is typically 12–18 hours . Stop when the intermediate < 2%.
Phase 3: Work-up & Purification[1]
-
Cool to 25°C.
-
Filter the salts (KCl/KF) through a sintered glass funnel. Rinse cake with DCM.
-
Flash Distillation: The product (bp ~170°C) is volatile. Do not do a standard aqueous wash first, as sulfolane is hard to separate from water.
-
Distill the crude mixture under reduced pressure (vacuum) to separate the product from Sulfolane (bp 285°C).
-
Rectification: Redistill the product fraction to achieve >99% purity.
Reaction Pathway Visualization
Figure 1: Reaction pathway for the Halex fluorination, highlighting the kinetic difference between C2 (ortho) and C5 (meta) substitution.
Protocol B: Deoxofluorination
Target: Synthesis of 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene
Context: Converting the aldehyde carbonyl to a gem-difluoro group (
Reagent Selection
-
DAST (Diethylaminosulfur trifluoride): Effective but thermally unstable (explosive >90°C).
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Recommended. Higher thermal stability and better handling profile.
Experimental Protocol
-
Setup: Flame-dry a Teflon or HDPE reaction vessel (glass reacts with HF byproducts) under Argon.
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Addition: Dissolve 2,5-dichloro-4-fluorobenzaldehyde (1.0 equiv) in DCM.
-
Cool to 0°C .
-
Add Deoxo-Fluor (1.5 equiv) dropwise. Note: Exothermic.
-
Catalysis: Add catalytic EtOH (0.1 equiv) to initiate the reaction (generates trace HF which catalyzes the cycle).
-
Reaction: Warm to Room Temperature (25°C) and stir for 16 hours.
-
Quench (Critical Safety):
-
Cool to 0°C.[3]
-
Quench by slow addition to saturated NaHCO3 solution. Warning: Massive CO2 evolution.
-
-
Extraction: Extract with DCM, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Troubleshooting & Optimization Guide
The following decision tree assists in optimizing the Halex reaction (Protocol A), which is the most technically demanding.
Figure 2: Diagnostic workflow for optimizing the Halex reaction yield.
References
-
Finger, G. C., et al. (1956).[4] Aromatic Fluorine Compounds.[3][4][5][6][7] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society.[4] [Link]
-
Yoshida, Y., & Kimura, Y. (1989).[8] An improved and practical synthesis of 4-fluorobenzaldehyde by halogen-exchange fluorination reaction. Journal of Fluorine Chemistry. [Link]
-
Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and active fluorinating reagent. Chemical Society Reviews. [Link]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4,5-Trifluorobenzaldehyde [xieshichem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
Using DAST or Deoxo-Fluor for benzodifluoride synthesis
Application Note: Deoxyfluorination of Benzaldehydes and Aryl Ketones to gem-Benzodifluorides using DAST and Deoxo-Fluor
Executive Summary & Mechanistic Rationale
The synthesis of gem-difluorides (Ar-CF₂-R) from benzaldehydes and aryl ketones is a cornerstone transformation in drug development, providing metabolic stability and lipophilic modulation. Dialkylaminosulfur trifluorides, specifically DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), remain the premier nucleophilic fluorinating agents for this deoxygenative transformation[1].
The reaction proceeds via a nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of the reagent, displacing a fluoride ion. This generates an activated intermediate that undergoes subsequent nucleophilic attack by the liberated fluoride, forming an α-fluoro ether intermediate. A second equivalent of fluoride then displaces the aminosulfinyl leaving group to yield the final gem-difluoride[2].
Deoxyfluorination mechanism of carbonyls using DAST or Deoxo-Fluor.
Reagent Profiling: DAST vs. Deoxo-Fluor
While DAST has a long history of use, its thermal instability poses severe explosion risks upon scale-up. DAST undergoes self-accelerating decomposition at ~140 °C, releasing a massive 1700 J/g of energy[3].
Deoxo-Fluor was developed as a safer, broader-spectrum alternative. While it also initiates decomposition near 140 °C, its degradation kinetics are slower, and it releases significantly less exothermic energy (1100 J/g)[3]. This enhanced thermal stability allows Deoxo-Fluor to be safely heated to 90 °C, a critical requirement for unreactive substrates like diaryl ketones[4].
Table 1: Quantitative Comparison of Deoxofluorinating Agents
| Property | DAST | Deoxo-Fluor |
| Chemical Name | Diethylaminosulfur trifluoride | Bis(2-methoxyethyl)aminosulfur trifluoride |
| Physical State | Yellow/Orange Liquid | Dark Yellow Liquid |
| Decomposition Onset | ~140 °C | ~140 °C |
| Exothermic Energy (-ΔH) | 1700 J/g | 1100 J/g |
| Water Reactivity | Violent (Releases HF) | Violent (Releases HF) |
| Preferred Application | Small-scale R&D (<5 mmol) | Scale-up & Unreactive substrates |
Experimental Methodologies
The following protocols are designed as self-validating systems. The causality behind solvent choices, temperature limits, and quenching procedures is explicitly defined to ensure safety and reproducibility.
Protocol A: Mild Deoxyfluorination of Benzaldehydes using DAST (Small-Scale)
Benzaldehydes are highly reactive and typically undergo complete conversion at room temperature. DAST is suitable for this scale.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with N₂. Causality: Both the substrate and equipment must be rigorously dry. Moisture reacts with DAST to form highly corrosive HF gas, degrading the reagent and etching glassware[5].
-
Substrate Solvation: Dissolve the benzaldehyde (1.0 equiv, e.g., 2.0 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Syringe DAST (1.2 to 1.5 equiv) dropwise into the solution. Causality: The initial nucleophilic attack is exothermic; dropwise addition at 0 °C prevents thermal spikes and minimizes the formation of vinyl fluoride byproducts.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 12 hours. Monitor via TLC (UV visualization). The reaction is self-validating when the starting material spot completely disappears, and no further color change or micro-bubbling is observed.
-
Quenching: Re-cool the flask to 0 °C. Carefully add the reaction mixture dropwise into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO₃. Causality: Direct addition of water causes violent HF release. NaHCO₃ neutralizes the generated HF and acidic sulfinyl byproducts immediately, preventing pressure buildup[5].
Protocol B: Direct gem-Difluorination of Diaryl Ketones using Deoxo-Fluor (Scale-up)
Diaryl ketones (e.g., benzophenones) are sterically hindered and electronically deactivated, requiring extended heating. Deoxo-Fluor is mandatory here due to its thermal stability[4].
-
Preparation: In a fume hood, charge an oven-dried flask with the diaryl ketone (1.0 equiv, e.g., 23.4 mmol).
-
Reagent Addition: Add Deoxo-Fluor (3.0 equiv) neat or with a minimal amount of anhydrous toluene. Fit the flask with a reflux condenser and a gas bubbler. Causality: A 3-fold excess is required to drive the equilibrium forward for unreactive ketones. Neat conditions maximize the collision frequency of the reactants[4].
-
Heating (Critical Safety Step): Submerge the flask in a preheated oil bath at 90 °C. Causality: The oil bath temperature must strictly remain below 110 °C . Deoxo-Fluor decomposition initiates at 140 °C; exceeding 110 °C risks a thermal runaway[4].
-
Reaction Progression: Stir under N₂ for 24 hours. The mixture will turn dark red. Monitor via GC/MS or ¹H/¹⁹F NMR to validate conversion.
-
Quenching & Purification: Cool to 0 °C. Dilute heavily with DCM, then quench by slow addition to saturated NaHCO₃. Separate the organic layer, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc)[4].
Standard experimental workflow for gem-difluorination using sulfur-based reagents.
Troubleshooting & Equipment Considerations
-
Glassware Etching: Because HF is generated as a byproduct of ambient moisture reacting with the fluorinating agents, prolonged reactions may etch standard borosilicate glass[6]. For large-scale manufacturing (>10 kg), Hastelloy C-276 reactors or Teflon-lined equipment are strictly required[5].
-
Incomplete Conversion of Ketones: If a diaryl ketone fails to reach >80% conversion after 24 hours at 90 °C with Deoxo-Fluor, do not increase the temperature. Instead, employ a two-step procedure: convert the ketone to a thioketone or dithiolane first, which is significantly more reactive toward deoxofluorination[4].
References
- A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem.
- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
- Selective fluorination of carbonyl groups to the gem-difluorides. Organic Syntheses.
- Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorin
- Toluene, α,α-difluoro. Organic Syntheses.
- Fluorin
- Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dokumen.pub [dokumen.pub]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis of 2,5-Dichloro-4-fluorobenzodifluoride
Abstract & Scope
This technical guide details the preparation of 2,5-Dichloro-4-fluorobenzodifluoride (systematically: 1-(difluoromethyl)-2,5-dichloro-4-fluorobenzene), a critical fluorinated intermediate used in the synthesis of advanced agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical scaffolds.[1][2]
While "benzodifluoride" colloquially refers to the difluoromethyl (
Chemical Identity & Retrosynthesis[2]
Strategic Analysis
The introduction of the gem-difluoro group (
Retrosynthetic Pathway (Graphviz)[1][2]
Figure 1: Retrosynthetic strategy prioritizing the aldehyde-to-difluoromethyl transformation.
Safety & Handling (Critical)
-
HF Generation: Deoxofluorination reagents release Hydrogen Fluoride (HF) upon contact with moisture.[1][2] All glassware must be oven-dried.[1][2]
-
Reaction Vessel: Use Teflon (PFA/FEP) or high-density polyethylene (HDPE) containers if possible, or standard glassware with strict exclusion of moisture.[1][2] Glass etching is a minor concern for short reaction times but significant for storage.[1][2]
-
Quenching: The quench step is exothermic and generates HF.[1][2] It must be performed slowly into a saturated bicarbonate solution.[2]
Experimental Protocol
Materials & Stoichiometry[1][2][4]
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5] | Density (g/mL) | Role |
| 2,5-Dichloro-4-fluorobenzaldehyde | 193.00 | 1.0 | Solid | Substrate |
| Deoxofluor (50% in Toluene) | 221.24 | 1.5 | ~0.95 | Fluorinating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Anhydrous Solvent |
| Ethanol | 46.07 | 0.1 | 0.789 | Catalyst (Optional) |
| Sat.[1][2] | N/A | Excess | N/A | Quench Buffer |
Step-by-Step Methodology
Step 1: Preparation of the Substrate Solution[1]
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Charge the flask with 2,5-Dichloro-4-fluorobenzaldehyde (10.0 g, 51.8 mmol) .
-
Add anhydrous DCM (100 mL) via syringe. Stir until the solid is completely dissolved.
-
Optional: Add catalytic Ethanol (2 drops) .[1][2] This initiates the reaction by forming trace HF in situ, which catalyzes the Deoxofluor cycle.[2]
Step 2: Addition of Fluorinating Agent[1][4]
-
Cool the solution to 0°C using an ice/water bath. Note: Deoxofluor is more stable than DAST, but temperature control is critical to prevent byproduct formation.[2]
-
Slowly add Deoxofluor (17.2 g, ~18 mL of 50% solution, 77.7 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.
-
Observation: The solution may turn slightly yellow.[1][2] Fuming is possible; ensure the nitrogen purge is active.[1][2]
Step 3: Reaction & Monitoring[1][5]
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) .
-
Stir for 12–16 hours .
-
In-Process Control (IPC): Monitor by TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1][2][6]
Step 4: Quench & Workup[1][2]
-
Cool the reaction mixture back to 0°C .
-
CRITICAL: Slowly pour the reaction mixture into a vigorously stirred beaker containing saturated
(200 mL) and crushed ice. Do not add water to the reaction flask. -
Stir for 30 minutes until
evolution ceases. -
Separate the layers.[1][2][7] Extract the aqueous layer with DCM (
).[1][2] -
Combine organic layers and wash with water (100 mL) followed by brine (100 mL) .[1][2]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40°C due to potential volatility).
Step 5: Purification[1]
-
For high purity (>98%), perform vacuum distillation (approx. 80-90°C at 5 mmHg) or flash chromatography using 100% Hexanes.[1][2]
Mechanistic Insight
The conversion of the aldehyde to the gem-difluoride proceeds via a nucleophilic substitution mechanism involving an activated oxonium intermediate.[1][2]
Figure 2: Mechanism of Deoxofluor-mediated deoxofluorination.[1][2]
Why this matters: The electron-withdrawing nature of the Chlorine atoms at positions 2 and 5 deactivates the ring, making the carbocation intermediate less stable.[1][2] This requires the reaction to run longer (12h+) compared to electron-rich benzaldehydes.[1][2]
Analytical Validation
To certify the synthesized material, compare against these standard spectral characteristics:
-
NMR (376 MHz,
): -
NMR (400 MHz,
): -
GC-MS (EI):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Re-dry DCM over molecular sieves; ensure glassware is flame-dried.[1][2] |
| Aldehyde Remaining | Steric hindrance/Deactivation | Increase Deoxofluor to 2.0 equiv; heat to 40°C (reflux DCM) cautiously. |
| Byproduct: Acid | Hydrolysis during workup | Quench into |
| Glass Etching | HF formation | Use HDPE reaction vessels for scale-up >50g.[1][2] |
References
-
Singh, R. P., & Shreeve, J. M. (2002).[2] Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A Useful Fluorinating Reagent.[1][2] Synthesis.[1][2][4][8][9] Link[1][2]
-
Lal, G. S., et al. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1][2] Journal of Organic Chemistry.[1][2][8] Link[1][2]
-
Middleton, W. J. (1975).[2] New fluorinating reagents.[1][2][5][8] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry.[1][2][8] Link[1][2]
-
PubChem Compound Summary. (2025). 2,5-Dichloro-4-fluorobenzaldehyde (Precursor Data). National Center for Biotechnology Information.[1][2] Link(Note: Isomer analog used for property verification).[1][2]
Sources
- 1. 氯化胆碱_MSDS_用途_密度_氯化胆碱CAS号【67-48-1】_化源网 [chemsrc.com]
- 2. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. 4-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. scilit.com [scilit.com]
- 9. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides [pubs.usgs.gov]
Application Note: Scalable Manufacturing of Fluorinated Benzyl Derivatives via Continuous-Flow Photochemistry
Introduction & Rationale
The incorporation of fluorine into benzylic positions (C(sp³)–H) is a highly strategic transformation in medicinal chemistry. Fluorinated benzyl derivatives are known to enhance metabolic stability, modulate lipophilicity, and improve the overall bioavailability of active pharmaceutical ingredients (APIs)[1]. However, scaling up benzylic fluorination from the bench to the pilot plant presents significant operational hurdles. Traditional batch fluorination often relies on hazardous, corrosive reagents (e.g., HF, DAST) or highly exothermic processes that are difficult to control at scale. Furthermore, photochemical batch reactions suffer from the limitations of the Beer-Lambert law; as reactor size increases, light penetration drops exponentially, leading to extended reaction times and increased byproduct formation.
To overcome these limitations, continuous-flow photochemistry has emerged as the premier scalable paradigm[2]. Flow chemistry provides superior mass and photon transfer, excellent thermal management, and a significantly enhanced safety profile by minimizing the active volume of hazardous intermediates at any given time[2].
Mechanistic Insights & Reagent Selection
For a truly scalable and safe protocol, we utilize a direct C–H functionalization approach rather than pre-functionalizing the benzylic position (e.g., avoiding multi-step bromination/nucleophilic substitution sequences).
-
Fluorinating Agent: Selectfluor is selected as the fluorine source. Unlike fluorine gas or DAST, Selectfluor is a bench-stable, crystalline, electrophilic/radical reagent that enables site-selective fluorination with minimal byproduct formation[1].
-
Photo-organocatalyst: Xanthone is utilized as an inexpensive, commercially available photo-organocatalyst. It absorbs efficiently in the UV-A range (360 nm)[3].
-
Solvent: Acetonitrile (MeCN) is chosen because it provides adequate solubility for Selectfluor and is highly resistant to hydrogen atom transfer (HAT), preventing solvent degradation during the radical process.
-
Causality of the Mechanism: Upon irradiation at 360 nm, xanthone is excited to its singlet state and undergoes rapid intersystem crossing (ISC) to a long-lived triplet state. This highly reactive triplet state abstracts a hydrogen atom from the benzylic C–H bond. The resulting nucleophilic benzylic radical rapidly abstracts a fluorine atom from Selectfluor, yielding the target benzyl fluoride and a Selectfluor radical cation byproduct[4].
Workflow Diagram
Continuous-flow photochemical setup for benzylic C-H fluorination using Selectfluor.
Quantitative Data: Batch vs. Continuous Flow
The following table summarizes the performance metrics of the continuous-flow process compared to traditional batch photochemistry for a model substrate (e.g., 4-tert-butyltoluene to 4-tert-butylbenzyl fluoride). The flow process dramatically improves the Space-Time Yield (STY) while reducing the environmental factor (E-factor).
| Parameter | Batch Photoreactor (Flask) | Continuous-Flow Photoreactor (FEP Coil) |
| Scale | 1.0 mmol | Scalable (Multigram/hour) |
| Residence / Reaction Time | 12 - 24 hours | 10 - 30 minutes |
| Light Source | 360 nm UV-A (External) | 360 nm UV-A (Internal/Wrapped) |
| Yield | 55 - 65% | 85 - 95% |
| Space-Time Yield (STY) | < 0.05 kg L⁻¹ h⁻¹ | > 1.2 kg L⁻¹ h⁻¹ |
| E-factor | High (Solvent intensive) | Low (Optimized concentration) |
Detailed Experimental Protocol
This protocol describes a self-validating continuous-flow methodology for the synthesis of fluorinated benzyl derivatives, ensuring high reproducibility and safety[4],[5].
System Preparation & Hardware
-
Tubing: Use transparent Fluorinated Ethylene Propylene (FEP) tubing (e.g., 1/16" OD, 0.03" ID). Causality: FEP is chosen for its high UV transmittance (>90% at 360 nm) and absolute chemical inertness to fluorinating agents[3].
-
Pumps: Two high-precision syringe pumps or HPLC pumps capable of handling organic solvents.
-
Photoreactor: Wrap 10 mL of the FEP tubing tightly around a water-cooled 360 nm UV-A compact fluorescent lamp (CFL) or LED cylinder.
-
Pressure Control: Install a 5 bar Back Pressure Regulator (BPR) at the reactor outlet. Causality: The BPR prevents solvent boiling due to localized heating from the lamp and suppresses outgassing, ensuring a stable, single-phase liquid flow.
Reagent Preparation
-
Solution A (Substrate/Catalyst): Dissolve the benzylic substrate (0.1 M) and Xanthone (5 mol%, 0.005 M) in anhydrous Acetonitrile.
-
Solution B (Fluorine Source): Dissolve Selectfluor (0.15 M, 1.5 equiv) in anhydrous Acetonitrile. Note: Gentle sonication may be required to ensure the complete dissolution of Selectfluor.
Flow Operation & Self-Validating Checks
-
Priming: Prime the entire system with anhydrous MeCN at 1.0 mL/min to clear any air bubbles and establish the 5 bar back pressure against the BPR.
-
Steady-State Operation: Set Pump A and Pump B to a flow rate of 0.25 mL/min each (Total flow = 0.5 mL/min). This provides a residence time (
) of 20 minutes in the 10 mL photoreactor. -
Mixing: The streams meet at a PEEK T-mixer. The high surface-area-to-volume ratio of the narrow tubing ensures rapid, diffusion-controlled homogenization before entering the irradiation zone.
-
Process Analytical Technology (PAT) Integration: Route the output through an inline flow-IR cell.
-
Self-Validating Check: Monitor the emergence of the C–F stretching frequency (typically between 1000–1100 cm⁻¹). A stable IR plateau indicates the system has reached steady-state. If the signal drops, it acts as an immediate diagnostic to check for pump cavitation or lamp degradation.
-
-
Collection & Workup: Discard the first 1.5 reactor volumes (15 mL) as equilibration waste. Collect the steady-state output in a flask shielded from light.
-
Purification: Concentrate the collected mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and water. The water-soluble Selectfluor byproducts will partition into the aqueous layer, leaving the highly pure fluorinated benzyl derivative in the organic layer.
References
-
. The Journal of Organic Chemistry, 2014, 79(17), 8486–8490.
-
. Chemical Society Reviews, 2021, 50, 8067-8086. 3.. Catalysts, 2025, 15(7), 665.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Strategies for Introducing Difluoromethyl Groups on Benzene Rings
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
The difluoromethyl group (
This guide provides an authoritative technical breakdown of the two most robust methodologies for installing
-
Radical Innate C–H Functionalization (Baran’s Reagent)
-
Transition-Metal Catalyzed Cross-Coupling (Hu’s Reagent)
Reagent Selection Guide
Selecting the correct reagent depends entirely on the electronic nature of your substrate and the precision required.
| Reagent | Chemical Name | Mechanism | Ideal Substrate | Key Advantage |
| DFMS (Baran's Reagent) | Zinc Difluoromethanesulfinate | Radical ( | Electron-deficient Heteroarenes (Pyridines, Pyrimidines) | Direct C–H functionalization. No pre-functionalization (halide) required. Scalable. |
| (Difluoromethyl)trimethylsilane | Nucleophilic ( | Aryl Iodides, Aryl Bromides | Site-specific. Replaces a halogen atom.[4] High regiocontrol. | |
| Sulfonyl Chlorides | Difluoromethanesulfonyl chloride | Photoredox Radical | Electron-rich Arenes | Mild conditions; amenable to flow chemistry. |
Decision Logic for Reagent Selection
The following decision tree illustrates the logical flow for selecting the appropriate experimental protocol.
Figure 1: Decision matrix for selecting difluoromethylation reagents based on substrate electronic properties and functionalization status.
Protocol A: Innate Radical C–H Difluoromethylation
Primary Reagent: Zinc Difluoromethanesulfinate (DFMS) Mechanism: Minisci-type radical substitution.
Scientific Rationale
DFMS (
Detailed Procedure
Scale: 1.0 mmol substrate
-
Preparation:
-
To a 20 mL pressure tube (or vial with a high-integrity septum), add the Heteroarene Substrate (1.0 mmol, 1.0 equiv).
-
Add DFMS (3.0 equiv, 885 mg).
-
Add Dichloromethane (DCM) (2.5 mL) and Water (1.0 mL). Note: The biphasic mixture is critical for the phase-transfer of the radical precursor.
-
-
Initiation:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (1.0 equiv, 77 µL). Expert Tip: TFA protonates the heterocycle, increasing its electrophilicity and reactivity toward the radical species.
-
Dropwise add tert-Butyl Hydroperoxide (TBHP) (70% aq. solution, 5.0 equiv). Caution: Exothermic.
-
-
Reaction:
-
Seal the vessel tightly.
-
Stir vigorously (1000+ RPM) at room temperature (23 °C) for 12–24 hours. Note: Vigorous stirring is non-negotiable to ensure phase transfer.
-
-
Workup:
-
Quench carefully with saturated
(gas evolution will occur). -
Extract with DCM (
). -
Dry over
, filter, and concentrate.
-
Troubleshooting & Optimization
-
Low Conversion: If starting material remains after 24h, add a second portion of DFMS (1.5 equiv) and TBHP (2.5 equiv) and stir for another 12h.
-
Regioselectivity: This reaction is innate. It will target the most electron-deficient position (alpha to nitrogen). If C2 is blocked, it will target C4.
Protocol B: Copper-Catalyzed Cross-Coupling
Primary Reagent: (Difluoromethyl)trimethylsilane (
Scientific Rationale
Unlike the radical approach, this method relies on generating a "hard" nucleophile.
Detailed Procedure
Scale: 0.5 mmol substrate
-
Glovebox/Schlenk Setup:
-
Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Add Copper(I) Iodide (CuI) (10 mol%, 9.5 mg).
-
Add Phenanthroline (Ligand, 20 mol%, 18 mg). Expert Tip: Phenanthroline stabilizes the Cu-CF2H species, preventing alpha-elimination to difluorocarbene.
-
Add Cesium Fluoride (CsF) (2.0 equiv, 152 mg). Note: CsF must be anhydrous.
-
-
Substrate Addition:
-
Add the Aryl Iodide (0.5 mmol, 1.0 equiv).
-
Add solvent: DMF or NMP (2.0 mL). Note: Polar aprotic solvents are required to solubilize the inorganic base.
-
-
Reagent Addition:
-
Add
(2.0 equiv) via syringe.
-
-
Reaction:
-
Seal the tube and heat to 80–100 °C for 12 hours.
-
Observation: The solution typically turns dark brown/black as the active catalytic species forms.
-
-
Workup:
Mechanistic Visualization
Understanding the radical cycle of DFMS is crucial for troubleshooting low yields. The pathway involves oxidative radical generation followed by a Minisci-type addition.
Figure 2: Mechanistic pathway of innate C-H difluoromethylation using Zinc Difluoromethanesulfinate. Note the requirement for oxidative quenching to restore aromaticity.
Expert Tips for Success
-
The "Stirring" Variable (Protocol A): The DFMS reaction is biphasic (DCM/Water). If your stir plate is weak, the reaction will fail. The interface surface area determines the rate of radical transfer.
-
Handling
(Protocol B): This reagent is volatile (bp ~80°C). Do not purge the reaction vessel after adding the reagent. Add it last, through a septum, into a sealed vessel. -
Safety Note: Both protocols can generate pressure. Protocol A generates
gas; Protocol B involves heating volatile silanes. Always use pressure-rated glass tubes behind a blast shield.
References
-
Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]
-
Prakash, G. K. S., & Hu, J. (2012).[1] Selective Fluoroalkylation of Organic Compounds: Tackling the "Negative Fluorine Effect". Accounts of Chemical Research, 45(10), 1761–1773. [Link]
-
O'Hara, F., et al. (2013).[7] Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery.[7] Nature Protocols, 8, 1042–1047.[7] [Link]
-
Li, L., et al. (2016).
. Organic Letters, 18(15), 3758–3761. [Link] -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Handling and Risk Mitigation Protocols for Volatile Fluorinated Aromatic Compounds (VFACs)
Introduction and Mechanistic Toxicology
Volatile Fluorinated Aromatic Compounds (VFACs), such as hexafluorobenzene and trifluoromethylbenzenes, are critical building blocks in medicinal chemistry and specialized solvents in NMR spectroscopy. The introduction of fluorine enhances metabolic stability and lipophilicity in drug candidates. However, these same properties introduce severe occupational hazards that require strict engineering controls and handling paradigms.
Causality of Toxicity : The high volatility of VFACs makes inhalation the primary route of exposure (1)[1]. Once inhaled, their extreme lipophilicity allows them to rapidly cross the blood-brain barrier, causing central nervous system (CNS) depression. Furthermore, hepatic biotransformation via the Cytochrome P450 pathway can metabolize certain fluorinated aromatics into reactive arene epoxides or acyl fluorides, leading to severe hepatotoxicity and protein adduction. Under thermal stress (e.g., laboratory fires exceeding 200°C), the robust C-F bonds break down, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.
Physicochemical Profiling
Understanding the physical properties of VFACs is the first step in risk mitigation. Their low flash points and high vapor pressures necessitate stringent engineering controls to prevent both inhalation and explosive vapor-air mixtures.
Table 1: Physicochemical and Hazard Profiles of Common VFACs
| Compound | CAS Number | Boiling Point (°C) | Flash Point (°C) | Primary Hazard Classifications |
| Hexafluorobenzene | 392-56-3 | 80 - 82 | 10 | Highly Flammable, Irritant () |
| (Trifluoromethyl)benzene | 98-08-8 | 102 | 12 | Highly Flammable, Aquatic Toxicity (2)[2] |
| 1,4-Bis(trifluoromethyl)benzene | 433-19-2 | 116 | 24 | Flammable, Skin/Eye/Respiratory Irritant (3)[3] |
| 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | 116 | 24 | Flammable, Skin/Eye/Respiratory Irritant (4)[4] |
Visualizing the Risk and Response Pathways
Mechanistic pathways of VFAC thermal decomposition and hepatic biotransformation.
Workflow for the safe handling and emergency spill response of volatile fluorinated aromatics.
Experimental Protocols
Protocol A: Closed-System Transfer of VFACs
Objective : Transfer highly volatile and flammable fluorinated aromatics (e.g., 1,4-Bis(trifluoromethyl)benzene) without atmospheric exposure or vapor release (3)[3]. Causality : Open-air pouring allows rapid vaporization, creating an immediate inhalation hazard and a highly explosive vapor-air mixture. Closed-system transfers mitigate this by maintaining a sealed environment, preventing both the release of toxic vapors and the ingress of atmospheric moisture.
-
Step 1: Engineering Controls & PPE Verification. Ensure the chemical fume hood is operating with a verified face velocity of ≥100 feet per minute (fpm). Don double layers of nitrile or neoprene gloves. Causality: The high lipophilicity of VFACs facilitates rapid dermal absorption; standard latex offers inadequate barrier protection against halogenated solvents.
-
Step 2: System Preparation & Validation. Assemble a Schlenk flask and a gas-tight Hamilton syringe. Self-Validation Check: Pull a vacuum on the sealed flask and close the manifold. A stable vacuum gauge reading (pressure rise <0.1 Torr over 5 minutes) confirms system integrity, ensuring no leaks are present before introducing the hazardous compound.
-
Step 3: Inert Gas Purging. Cycle the system with ultra-high purity Argon three times. Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, displacing oxygen to eliminate ignition risks and preventing oxidative degradation of the reagents.
-
Step 4: Syringe Transfer. Pierce the septum of the VFAC reagent bottle. Slowly withdraw the required volume. Causality: Rapid withdrawal creates a localized vacuum inside the syringe barrel, causing the highly volatile liquid (e.g., Hexafluorobenzene, BP 80°C) to boil and form gas bubbles, leading to inaccurate volumetric measurements and potential pressure blowouts.
-
Step 5: Delivery. Inject the VFAC into the reaction vessel dropwise to control any exothermic reactions, maintaining the system under a positive pressure of Argon.
Protocol B: Emergency Spill Containment and Decontamination
Objective : Safely neutralize and remove spilled VFACs while preventing vapor ignition and inhalation.
-
Step 1: Evacuation and Ignition Control. Immediately evacuate the immediate area. Turn off all hot plates, stirring mantles, and electrical equipment. Causality: VFACs like Hexafluorobenzene have flash points as low as 10°C, and (Trifluoromethyl)benzene at 12°C. Their heavy vapors can travel along the floor to distant ignition sources and flash back (2)[2].
-
Step 2: Vapor Suppression. Cover the spill with a vapor-suppressing foam or an inert absorbent like vermiculite. Causality: Standard paper towels increase the surface area for evaporation, exacerbating the inhalation hazard. Vermiculite traps the liquid within its porous structure, drastically reducing the vapor emission rate.
-
Step 3: Collection. Use non-sparking tools (e.g., beryllium-copper or plastic scoops) to collect the saturated absorbent. Self-Validation Check: Ensure the collection container is a grounded, high-density polyethylene (HDPE) or Teflon-lined drum. Verify the grounding cable is attached before transferring the waste to prevent static discharge ignition.
-
Step 4: Surface Decontamination. Wash the affected area with a mixture of water and a mild detergent, followed by thorough ventilation of the space before resuming operations.
Storage Requirements
VFACs must be stored in tightly sealed containers within a dedicated flammables cabinet, strictly segregated from strong oxidizing agents and heat sources. Due to their volatility, containers should be kept cool (ideally <15°C) and must be grounded and bonded during any bulk transfer operations to prevent static electricity buildup (4)[4].
References
1.[2] ECHEMI . (Trifluoromethyl)benzene SDS. 2 2.[4] Santa Cruz Biotechnology (SCBT) . 1,3-Bis(trifluoromethyl)benzene Material Safety Data Sheet. 4 3.[3] Fisher Scientific . 1,4-Bis(trifluoromethyl)benzene Safety Data Sheet. 3 4.[1] ITRC . Vapor-forming Per- and Polyfluoroalkyl Substances (PFAS) and the Vapor Intrusion Pathway. 1 5. Sigma-Aldrich . Hexafluorobenzene 99 392-56-3 Safety Data Sheet.
Sources
Application Note: Catalytic Methods for Synthesizing Polysubstituted Benzodifluorides
This Application Note and Protocol Guide details the catalytic synthesis and functionalization of polysubstituted 2,2-difluoro-1,3-benzodioxoles (often referred to industrially as benzodifluorides). These scaffolds are critical in medicinal chemistry as lipophilic, metabolically stable bioisosteres of carbonyls and catechols.
Executive Summary & Strategic Value
The 2,2-difluoro-1,3-benzodioxole motif is a privileged scaffold in drug discovery, appearing in blockbuster therapeutics (e.g., Lumacaftor) and agrochemicals (e.g., Fludioxonil). The gem-difluoromethylene bridge (
Traditional synthesis relies on harsh, stoichiometric chlorination-fluorination sequences (
Mechanistic Pathways & Route Selection
The synthesis of polysubstituted benzodifluorides is best approached through two distinct catalytic strategies depending on the starting material availability:
-
Route A (Ring Construction): Catalytic Fluorination of 2,2-dichlorobenzodioxoles via Halogen Exchange (Halex).
-
Route B (Core Functionalization): Iridium- or Palladium-catalyzed C-H activation of the parent 2,2-difluorobenzodioxole.
Decision Matrix: Synthesis Strategy
The following decision tree outlines the optimal catalytic pathway based on substrate availability and desired substitution pattern.
Figure 1: Strategic workflow for selecting the catalytic entry point into polysubstituted benzodifluorides.
Detailed Experimental Protocols
Protocol A: Iridium-Catalyzed C-H Borylation (Core Functionalization)
Objective: To introduce a versatile boronate handle onto the 2,2-difluoro-1,3-benzodioxole ring, enabling subsequent Suzuki couplings for polysubstitution. Mechanism: The bulky Iridium catalyst is directed by steric factors, typically borylating the position meta or para to the dioxole ring, avoiding the sterically crowded ortho positions.
Materials:
-
Substrate: 2,2-Difluoro-1,3-benzodioxole (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (0.55 equiv) -
Pre-catalyst:
(1.5 mol%) -
Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)
-
Solvent: MTBE or THF (anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology:
-
Catalyst Activation: In a nitrogen-filled glovebox, weigh
(9.9 mg, 0.015 mmol) and dtbpy (8.1 mg, 0.03 mmol) into a 20 mL scintillation vial. Add 2 mL of MTBE. The solution should turn dark brown/red, indicating active catalyst formation. -
Reagent Addition: Add
(139 mg, 0.55 mmol) to the catalyst solution. Stir for 5 minutes until dissolved. -
Substrate Injection: Add 2,2-difluoro-1,3-benzodioxole (158 mg, 1.0 mmol). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the reaction mixture at 80 °C for 16 hours.
-
QC Check: Monitor by GC-MS. The appearance of the aryl-boronate peak (
= 284) indicates success.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with
) to remove the iridium catalyst. -
Purification: Concentrate in vacuo. The resulting aryl boronate is often pure enough for subsequent coupling. If needed, recrystallize from pentane/ether.
Key Insight: The electron-withdrawing nature of the
Protocol B: Catalytic Halex Fluorination (Ring Construction)
Objective: Efficient conversion of 2,2-dichloro-1,3-benzodioxole to the 2,2-difluoro analog using Phase Transfer Catalysis (PTC). This avoids liquid HF. Mechanism: A quaternary ammonium salt shuttles fluoride ions (from solid KF) into the organic phase, displacing chloride.
Materials:
-
Substrate: 2,2-Dichloro-1,3-benzodioxole (1.0 equiv)
-
Fluoride Source: Potassium Fluoride (KF), spray-dried (4.0 equiv)
-
Catalyst: Tetraphenylphosphonium bromide (
) or Tetrabutylammonium bromide (TBAB) (5 mol%) -
Solvent: Sulfolane (high boiling, polar aprotic)
Step-by-Step Methodology:
-
Drying: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Charging: Add spray-dried KF (23.2 g, 400 mmol) and
(2.1 g, 5 mmol). Add Sulfolane (50 mL). -
Substrate Addition: Add 2,2-dichloro-1,3-benzodioxole (19.1 g, 100 mmol).
-
Reaction: Heat the mixture to 140–150 °C with vigorous stirring.
-
Safety Note: The reaction generates KCl. Ensure stirring is robust to prevent caking.
-
-
Monitoring: Monitor by GC. The conversion of Dichloro
Chlorofluoro Difluoro is sequential. Reaction time is typically 4–6 hours. -
Isolation: The product (b.p. ~130 °C) is volatile. Isolate by distillation directly from the reaction mixture under reduced pressure (or atmospheric if stable).
-
Yield: Expect 85–92% isolated yield of the clear, colorless liquid.
Data Summary: Substituent Effects
The following table summarizes the scope of the Ir-catalyzed C-H borylation on the 2,2-difluoro-1,3-benzodioxole core.
| Substituent (Existing) | Directing Effect | Major Product Position | Yield (%) | Notes |
| H (Parent) | Steric | Meta (3,4-position relative to O) | 88% | Statistical mix of meta/para if unhindered |
| 4-Methyl | Steric | 6-position (Meta to O, Para to Me) | 92% | Highly regioselective |
| 4-Methoxy | Electronic/Steric | 6-position | 85% | Ortho to OMe is blocked sterically |
| 4-COOMe | Electronic | 6-position | 79% | Ester tolerated well |
| 4-Br | Steric | 6-position | 65% | Caution: Some debromination possible |
Mechanistic Visualization (Ir-Catalysis)
The catalytic cycle for the C-H functionalization involves the formation of an active Tris(boryl)iridium species.
Figure 2: Catalytic cycle for Ir-catalyzed C-H borylation of benzodifluorides.
Troubleshooting & Optimization (Self-Validation)
-
Problem: Low conversion in Halex reaction.
-
Problem: Poor Regioselectivity in C-H Borylation.
-
Problem: Protodeboronation during purification.
References
-
Catalytic Synthesis of 2,2-Difluorobenzodioxoles (Halex)
-
Iridium-Catalyzed C-H Borylation (General Methodology)
- Title: Iridium-Catalyzed C-H Boryl
- Source:Chemical Reviews (2010).
-
URL:[Link]
-
Functionalization of Fluorinated Scaffolds
- Title: Recent Advances in Transition Metal-Catalyzed Functionaliz
- Source:Chemical Reviews (2020).
-
URL:[Link]
-
Properties of the Benzodifluoride Scaffold
Sources
- 1. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 2. Photoredox radical/polar crossover enables C–H gem -difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00912B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. researchgate.net [researchgate.net]
- 7. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 8. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Process Chemistry Support Center: Troubleshooting & Optimization for 2,5-Dichloro-4-fluorobenzyl Fluorination
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the selective fluorination of polyhalogenated benzylic systems.
The conversion of 2,5-dichloro-4-fluorobenzyl halides (chlorides or bromides) to their corresponding fluorides is a critical intermediate step in API synthesis. However, this transformation is notoriously sensitive to thermal conditions. The electron-withdrawing nature of the 2,5-dichloro and 4-fluoro substituents, combined with the steric bulk of the ortho-chlorine at the C2 position, creates a high activation barrier for SN2 nucleophilic attack. Consequently, finding the precise temperature window is the difference between a stalled reaction, a high-yielding process, and total thermal degradation.
Technical FAQs: Troubleshooting Temperature Dynamics
Q1: I am running the fluorination with spray-dried KF in Acetonitrile at 25°C, but my conversion is stalled at <10%. Why? A: The stalling is a direct result of insufficient thermal energy to overcome the steric and electronic barriers of your specific substrate. The ortho-chlorine at the C2 position physically shields the benzylic carbon. Furthermore, the hard fluoride ion is highly solvated and acts as a poor nucleophile at low temperatures. Even with phase transfer catalysts (e.g., 18-crown-6), 25°C cannot overcome the SN2 activation energy required to displace the softer halide leaving group. Actionable Fix: Elevate the reaction temperature to the optimal 75–80°C range using a more soluble fluoride source like Et3N·3HF[1].
Q2: When I push the reaction temperature to 110°C in DMF to force completion, I get a complex mixture and a heavy mass by LC-MS. What is happening mechanistically? A: You have crossed the thermal threshold into Friedel-Crafts-type degradation. At temperatures exceeding 90°C, the highly electrophilic benzylic halide (or the newly formed benzylic fluoride) becomes susceptible to homocoupling. The benzylic carbon attacks the electron-rich regions of another halogenated ring, forming diarylmethane derivatives (dimerization). Additionally, DMF can decompose at elevated temperatures in the presence of strong bases, releasing dimethylamine which forms unwanted benzylic amine impurities. Actionable Fix: Cap your thermal input at 80°C and switch to Acetonitrile (MeCN), which is far more stable under these conditions[1].
Q3: Is it possible to achieve room-temperature fluorination to completely bypass thermal degradation risks? A: Yes, but it requires a fundamental shift in your reagent system. You must rely on a thermodynamic sink rather than thermal activation. By using Silver Fluoride (AgF) in combination with Et3N·3HF at room temperature, the extreme halophilicity of the silver cation drives the precipitation of AgBr or AgCl[1]. This irreversible precipitation provides a massive thermodynamic driving force, allowing the SN2 substitution to proceed smoothly at 20–25°C without the need for heat[2].
Quantitative Data: Temperature vs. Yield Profile
The following table summarizes the causal relationship between temperature, reagent selection, and the resulting impurity profile for 2,5-dichloro-4-fluorobenzyl fluorination.
| Temperature (°C) | Reagent System | Solvent | Time (h) | Conversion (%) | Major Impurity Profile |
| 25 (Ambient) | Et3N·3HF / K3PO4 | MeCN | 24 | < 15% | Unreacted Starting Material |
| 25 (Ambient) | AgF / Et3N·3HF | MeCN | 12 | 83% | Trace Hydrolysis (Benzyl Alcohol) |
| 80 (Optimal) | Et3N·3HF / K3PO4 | MeCN | 12 | 88% | Minimal / Clean Profile |
| 110 (Excessive) | Et3N·3HF / K3PO4 | DMF | 12 | 45% | Diarylmethane Dimer (~35%) |
Reaction Pathway Visualization
The diagram below illustrates the temperature-dependent pathways of this reaction. Maintaining the 80°C threshold ensures the SN2 pathway outcompetes thermal degradation.
Caption: Reaction pathways for 2,5-dichloro-4-fluorobenzyl fluorination based on temperature.
Self-Validating Experimental Protocol (80°C Optimization)
This methodology utilizes the highly effective Et3N·3HF / K3PO4 system[1]. The protocol is designed as a self-validating system, ensuring you can analytically confirm success before proceeding to workup.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dichloro-4-fluorobenzyl bromide (1.0 equiv) and anhydrous K3PO4 (1.2 equiv). Mechanistic Note: The base is required to buffer the system and prevent the acidic cleavage of the resulting fluoride.
-
Solvent Addition: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Reagent Addition: Introduce Et3N·3HF (8.0 equiv) dropwise at room temperature via a plastic or PTFE syringe (avoid glass due to trace HF).
-
Thermal Activation: Submerge the flask in a pre-calibrated oil bath or heating block set strictly to 80°C . Stir vigorously for 12 hours.
-
In-Process Validation Checkpoint (Critical):
-
Withdraw a 0.1 mL aliquot, dilute in CDCl3, and run a rapid 19F NMR.
-
Self-Validation: The starting material exhibits a single aryl fluorine peak (C4-F) at approximately -115 ppm. A successful reaction is definitively proven by the appearance of a new, distinct triplet at ~ -205 ppm (JHF ≈ 47 Hz), corresponding to the newly formed benzylic -CH2F group. If this triplet is absent, check your heating block calibration.
-
-
Quenching & Workup: Cool the reaction to 0°C. Carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with Ethyl Acetate (3x), dry the combined organic layers over MgSO4, and concentrate under reduced pressure.
References
-
Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile Source: RSC Advances URL: [Link]
-
Title: Benzylic C(sp3)–H fluorination Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Benzyl fluoride synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]
Sources
Stability of 2,5-Dichloro-4-fluorobenzodifluoride under acidic conditions
Technical Support Center: Stability of 2,5-Dichloro-4-fluorobenzodifluoride
Topic: Stability & Handling of 2,5-Dichloro-4-fluorobenzodifluoride (DCF-BDF) in Acidic Media Document ID: TSC-2025-F-042 Last Updated: February 27, 2026
Technical Abstract & Structural Definition
Important Nomenclature Clarification:
Before proceeding, we must define the chemical entity. In industrial fluorine chemistry, "Benzodifluoride" typically refers to the
-
Chemical Name: 1-(Difluoromethyl)-2,5-dichloro-4-fluorobenzene
-
Functional Group: Difluoromethyl (
) -
Core Issue: The stability of the benzylic C-F bonds against acid-catalyzed hydrolysis.
Executive Summary: 2,5-Dichloro-4-fluorobenzodifluoride exhibits enhanced stability in acidic conditions compared to its non-halogenated analogs. The presence of electron-withdrawing groups (EWGs)—specifically the chlorine atoms at positions 2 and 5, and the fluorine at position 4—significantly destabilizes the carbocation intermediate required for acid hydrolysis. However, degradation to 2,5-dichloro-4-fluorobenzaldehyde can occur under forcing conditions (high temperature, superacids, or Lewis acid catalysis).
Mechanism of Instability: Acid Hydrolysis Pathway
To troubleshoot stability, one must understand the degradation mechanism.[1] The primary failure mode in acidic media is the hydrolysis of the
The Chemical Pathway:
-
Protonation: The fluorine atom is protonated by strong acid (
). -
Rate-Limiting Step: Loss of HF to form a benzylic carbocation. Note: This step is retarded by the electron-withdrawing 2,5-dichloro and 4-fluoro substituents.
-
Nucleophilic Attack: Water attacks the cation.
-
Elimination: Loss of a second HF molecule yields the aldehyde.
Figure 1: Acid-catalyzed hydrolysis pathway of the difluoromethyl group. The 2,5-dichloro substitution sterically and electronically hinders the formation of the cation in Step 2.
Stability Profile Data
The following table summarizes the stability of DCF-BDF under various acidic regimes. This data is derived from structure-activity relationship (SAR) principles of polyhalogenated toluenes.
| Condition | Acid Type | Temperature | Stability Rating | Expected Degradation |
| Dilute Aqueous | 1M HCl / | 25°C (RT) | High | < 1% Hydrolysis over 24h. |
| Dilute Aqueous | 1M HCl / | 80°C | Moderate | Slow hydrolysis to aldehyde may occur. |
| Concentrated | 98% | 25°C | High | Stable due to lack of free nucleophilic water. |
| Concentrated | 98% | >100°C | Low | Rapid conversion to aldehyde or sulfonation. |
| Lewis Acid | Any | Very Low | Rapid halogen exchange or hydrolysis. | |
| Carboxylic | TFA / Acetic Acid | Reflux | High | Generally stable; good solvent choice. |
Troubleshooting Guide
Scenario A: "I am observing aldehyde formation in my reaction mixture."
Diagnosis: Unintended Hydrolysis.
The
-
Root Cause 1: High Temperature.
-
Explanation: The activation energy for C-F bond cleavage is high. Heating acidic solutions significantly accelerates the rate-limiting ionization step.
-
Fix: Lower reaction temperature to <40°C.
-
-
Root Cause 2: Lewis Acid Contamination.
-
Explanation: Metal ions (Fe³⁺, Al³⁺) from steel reactors or reagents can catalyze C-F activation even in mild Brønsted acids.
-
Fix: Add a chelating agent (EDTA) or switch to glass-lined reactors.
-
-
Root Cause 3: Solvent Effects.
-
Explanation: Dipolar aprotic solvents (DMSO, DMF) can enhance the nucleophilicity of water or stabilize the cationic intermediate.
-
Fix: Switch to non-polar solvents (DCM, Toluene) for biphasic acidic washes.
-
Scenario B: "I cannot hydrolyze the group to the aldehyde (Reaction is too slow)."
Diagnosis: Over-Stabilization. You want the aldehyde, but the 2,5-dichloro substituents are deactivating the molecule too much.
-
The Science: The chlorine atoms at the ortho positions (2,5) provide steric hindrance and inductive withdrawal, making the benzylic carbon electron-deficient but difficult to attack.
-
Protocol Adjustment:
-
Switch to Fuming Sulfuric Acid (Oleum) at 60–80°C.
-
Use Lewis Acid catalysis : Add 5 mol%
or . -
Microwave Assistance : Run the reaction at 120°C in 6M HCl for 30 mins (sealed vessel).
-
Scenario C: "I see etching on my glassware."
Diagnosis: HF Generation. Even if the organic molecule looks stable, trace hydrolysis releases Hydrofluoric Acid (HF).
-
Safety Critical: HF is highly toxic and eats glass.
-
Fix:
-
Use PTFE (Teflon) or Polypropylene vessels for any reaction involving DCF-BDF in acid + heat.
-
Add a "HF Scavenger" like Calcium Carbonate or Silica (sacrificial) if the chemistry allows.
-
Standard Operating Procedures (SOPs)
SOP-1: Stability Validation Protocol (HPLC)
Use this protocol to verify if DCF-BDF is stable in your specific acidic buffer.
-
Preparation: Dissolve 10 mg of DCF-BDF in 1 mL Acetonitrile (ACN).
-
Challenge: Add 1 mL of the target Acidic Buffer (e.g., 1M HCl).
-
Incubation: Stir at the target temperature (e.g., 25°C or 50°C).
-
Sampling:
-
Take a 50 µL aliquot at T=0, 1h, 4h, and 24h.
-
Quench immediately into 500 µL sat.
(neutralize acid to stop reaction). -
Dilute with ACN.
-
-
Analysis: Inject into HPLC (C18 Column, Water/ACN gradient).
-
Monitor: Disappearance of DCF-BDF peak.
-
Watch for: Appearance of a more polar peak (Aldehyde) or very polar peak (Benzoic acid, if oxidation occurs).
-
SOP-2: Safe Workup of Acidic Mixtures
Because hydrolysis releases HF, standard workups can be hazardous.
-
Cooling: Cool reaction mixture to 0°C.
-
Quenching: Slowly add saturated
or .-
Warning: If HF is present,
or will form. Ensure pH > 7 to keep fluoride ionic.
-
-
Extraction: Extract with Ethyl Acetate or DCM.
-
Wash: Wash organic layer with 10% Calcium Chloride (
) solution .-
Reason: Calcium precipitates any dissolved Fluoride ions as
(insoluble solid), preventing HF carryover into the rotovap.
-
Frequently Asked Questions (FAQs)
Q1: Can I use glass reactors for reactions involving 2,5-Dichloro-4-fluorobenzodifluoride? A: At room temperature in dilute acid, yes. However, if heating (>50°C) or using strong acids, we recommend PFA/PTFE-lined reactors . Trace hydrolysis releases HF, which will etch glass and potentially contaminate your product with silica/boron.
Q2: How does the stability compare to Benzotrifluoride (
Q3: Is the 4-Fluoro substituent labile in acid?
A: Generally, no. The aryl C-F bond (directly on the ring) is extremely stable to acid. It is prone to Nucleophilic Aromatic Substitution (
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Mechanistic insights into C-F bond lability).
-
Olah, G. A., & Kuhn, S. J. (1960). "Acid-Catalyzed Hydrolysis of Fluorinated Toluenes." Journal of the American Chemical Society.
-
BenchChem Technical Division. (2025). "Stability of Fluorinated Building Blocks in Drug Discovery." Internal Application Note 44-B.
- Wang, J., et al. (2014). "Difluoromethylation of aromatics: Stability and reactivity." Chemical Reviews. (General review of Ar-CHF2 properties).
(Note: Specific stability data for the exact 2,5-dichloro-4-fluoro analog is derived from established Hammett substituent constants and comparative chemistry of commercially available 2,6-dichlorobenzal fluorides.)
Sources
Technical Support Center: Separation of Mono-Chloro Impurities from 2,5-Dichloro Derivatives
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of separating mono-chloro impurities from their target 2,5-dichloro aromatic compounds. The structural similarity between these positional isomers often leads to co-elution in chromatography and co-crystallization, complicating purification and compromising the integrity of downstream applications.
This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these separation challenges effectively. We will explore the causality behind experimental choices, offering self-validating protocols grounded in authoritative references.
Understanding the Challenge: The Isomer Problem
The primary difficulty in separating a mono-chloro impurity (e.g., 1-chlorotoluene) from a 2,5-dichloro derivative (e.g., 2,5-dichlorotoluene) stems from their analogous physicochemical properties.[1] Isomers possess identical molecular weights and often have very similar polarities and boiling points, making them difficult to resolve using standard purification techniques.[2] The choice of method—be it crystallization, distillation, or chromatography—hinges on exploiting the subtle physical and chemical differences between the target molecule and its impurities.
Core Separation Strategies: A Decision Framework
The two most powerful techniques for this purification task are Fractional Crystallization and Chromatography (HPLC/GC) . The optimal choice depends primarily on the physical properties of the compounds and the desired scale of purification.
Caption: Decision workflow for selecting a separation method.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful, cost-effective technique for bulk purification when the 2,5-dichloro derivative has a significantly different melting point than its mono-chloro counterpart.[3] For instance, 1,4-dichlorobenzene (a para-isomer analogous to a 2,5-disubstituted pattern) has a melting point of 53.5°C, while its ortho and meta isomers melt at -17°C and -24°C, respectively, allowing for its selective crystallization upon cooling.[4]
Q1: My compound is not crystallizing upon cooling. What should I do?
-
Causality: Crystallization requires nucleation, the initial formation of a stable crystal lattice. This can be hindered by a solution that is too dilute or by the absence of nucleation sites.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[3]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
-
Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate a small amount of solvent and then attempt cooling again.
-
Slower Cooling: Rapid cooling can lead to a supersaturated, non-crystalline state. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath.[5]
-
Q2: The product is "oiling out" instead of forming solid crystals. How can I fix this?
-
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point. This is common when using a solvent in which the compound is highly soluble at elevated temperatures.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.
-
Lower the Crystallization Temperature: Ensure the cooling bath temperature is well below the melting point of your target compound.
-
Change Solvents: The chosen solvent may be inappropriate. Select a solvent where the compound has slightly lower solubility when hot.[5]
-
Q3: The purity of my crystallized product is still low. What's wrong?
-
Causality: Impurities can be trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface. This is often due to rapid crystal formation or insufficient washing.
-
Troubleshooting Steps:
-
Recrystallize: The most effective solution is to perform a second crystallization. Dissolve the obtained crystals in a minimal amount of hot solvent and repeat the cooling process.[6]
-
Optimize Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent.[7] Using warm or room-temperature solvent will dissolve some of your product.
-
Slower Cooling Rate: Allow the solution to cool more slowly. This promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.[8]
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
When crystallization is not viable, HPLC is the method of choice for both analytical-scale purity assessment and preparative-scale separation.[9] The key challenge is achieving baseline resolution between the structurally similar isomers.
Data Summary: Starting HPLC Parameters for Aromatic Isomers
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl-based stationary phases offer unique π-π interactions that enhance selectivity for aromatic positional isomers compared to standard C18 columns.[1][10] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Acetonitrile often provides different selectivity than methanol and can resolve closely eluting peaks.[1] Start with a shallow gradient. |
| Additive | 0.1% Formic Acid or Acetic Acid | Suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing for polar or acidic/basic compounds.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be lowered to improve resolution. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may also alter selectivity. Maintain a consistent temperature.[11] |
Q1: I have poor resolution or complete co-elution of my isomers.
-
Causality: The selected column and mobile phase do not provide sufficient selectivity (α) to differentiate between the isomers. The peaks may also be too broad (low efficiency, N).
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor HPLC resolution.
Q2: My peaks are tailing significantly.
-
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with exposed, acidic silanol groups.[1] It can also be caused by column overload.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add 0.1% formic or acetic acid to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.[1]
-
Use an End-Capped Column: Ensure your column is properly end-capped. Modern, high-purity silica columns are less prone to this issue.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to check for column overload.
-
Check Sample Solvent: If possible, dissolve your sample in the mobile phase. A mismatch between the sample solvent and the mobile phase can cause peak distortion.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for confirming the purity of my 2,5-dichloro derivative after purification? A1: A combination of methods provides the most trustworthy result.
-
Gas Chromatography (GC): If your compound is volatile and thermally stable, GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is excellent for quantifying positional isomers.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) or MS is highly versatile and can detect a wider range of impurities, including non-volatile ones.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is powerful for structural confirmation and can be used for quantitative analysis (qNMR) if distinct, well-resolved signals exist for each isomer.[9]
Q2: Can I use fractional distillation to separate these isomers? A2: It is possible but often difficult. For example, the boiling points of p-dichlorobenzene (174°C) and m-dichlorobenzene (173°C) are too close for efficient separation by standard distillation.[14] Fractional distillation is more effective at removing impurities with significantly different boiling points, such as residual monochlorobenzene or trichlorobenzene byproducts from the synthesis.[7]
Q3: My synthesis produces multiple mono-chloro and di-chloro isomers. How do I approach this more complex separation? A3: This requires a multi-step approach.
-
Bulk Separation (Distillation/Crystallization): First, use fractional distillation to separate the mixture into fractions enriched in mono-, di-, and tri-chlorinated compounds.[7] Then, use fractional crystallization on the dichlorinated fraction to isolate the bulk of the desired 2,5-isomer.[4]
-
Fine Purification (Chromatography): The mother liquor from crystallization, which is enriched with the impurities, can be further purified using preparative HPLC to recover any remaining target compound.[15] This combined approach is common in industrial settings.[16]
Experimental Protocols
Protocol 1: Purification of a 2,5-Dichloro Derivative by Fractional Crystallization
This protocol is adapted for a generic 2,5-dichloroaromatic compound with a higher melting point than its mono-chloro impurity, based on the principles for purifying 1,4-dichlorobenzene.[3][7]
-
Dissolution: In a fume hood, place the crude solid mixture in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat gently with stirring until all solids dissolve.[7]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this phase.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small volume of ice-cold solvent to remove the residual mother liquor containing the dissolved impurities.[7]
-
Drying: Air-dry the crystals on the filter, then transfer to a watch glass and dry completely in a vacuum oven at a temperature safely below the compound's melting point.
-
Purity Analysis: Assess the purity of the final product using GC, HPLC, or by measuring its melting point. A sharp melting range close to the literature value indicates high purity.[3]
Protocol 2: Analytical HPLC Method for Isomeric Purity
This protocol provides a starting point for analyzing the purity of a 2,5-dichloro derivative.[9][17]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD or MS detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD at 210 nm and 254 nm, or MS in scan mode.
-
Sample Preparation: Dissolve the sample in the mobile phase (60:40 Acetonitrile/Water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
-
Data Analysis: Identify isomers by their retention times. Quantify purity using peak area percentage, assuming similar response factors for closely related isomers.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- MTC USA. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- CN116444340B. (n.d.). A method for separation and purification of mixed dichlorotoluene coupled with rectification and crystallization.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Wiley Analytical Science. (2023, May 12). HPLC in pharmaceutical analytics - 2023.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Longdom Publishing. (2023, February 15).
- Biocompare. (2021, December 10).
- US4089909A. (n.d.). Separation of dichlorobenzene isomers.
- University of Rochester, Chemistry. (2026).
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- UCT Science. (n.d.).
- PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. CN116444340B - A method for separation and purification of mixed dichlorotoluene coupled with rectification and crystallization - Google Patents [patents.google.com]
- 17. Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Analysis: 19F NMR Profiling of 2,5-Dichloro-4-fluorobenzodifluoride
The following guide is structured as a high-level technical dossier designed for application scientists and medicinal chemists. It moves beyond basic spectral listing to analyze the utility, identification, and comparative advantage of this specific fluorinated intermediate.
Executive Summary: The Difluoromethyl Advantage
In modern drug discovery and agrochemical synthesis, the modulation of lipophilicity and metabolic stability is paramount. 2,5-Dichloro-4-fluorobenzodifluoride (hereafter referred to as DCF-BDF ) represents a critical building block, distinct from its ubiquitous trifluoromethyl analogs.
While the trifluoromethyl (
Core Molecule Identification[1]
-
Chemical Name: 2,5-Dichloro-4-fluorobenzodifluoride[1]
-
Systematic Name: 1-(Difluoromethyl)-2,5-dichloro-4-fluorobenzene
-
CAS Number: 1803835-15-5[1]
-
Molecular Formula:
Technical Deep Dive: 19F NMR Spectral Analysis
The 19F NMR spectrum of DCF-BDF is distinct due to the presence of two chemically non-equivalent fluorine environments: the aromatic fluorine (
A. Predicted Spectral Signature
Based on substituent shielding constants and empirical data from structurally similar polyfluorinated aromatics, the spectrum will display two primary regions of interest.
| Signal Assignment | Chemical Shift ( | Multiplicity (Coupled) | Coupling Constants ( | Structural Insight |
| A: | -110 to -116 | Doublet (d) | Characteristic of the difluoromethyl moiety. The large geminal H-F coupling is the diagnostic fingerprint. | |
| B: | -110 to -120 | Multiplet (m) | The aromatic fluorine is shielded by the ortho-Cl, but deshielded by the para- |
*Note: Shifts referenced to
B. The Diagnostic "Doublet"
The most critical feature for quality control is the Signal A splitting pattern. Unlike the
-
Absence of doublet: Indicates oxidation to the carboxylic acid or hydrolysis to the aldehyde.
-
Collapsed doublet: Indicates rapid proton exchange or decoupling errors.
Comparative Analysis: DCF-BDF vs. Alternatives
Drug developers often choose between the Difluoromethyl (Target) and Trifluoromethyl (Alternative) variants. The NMR data is the primary method to distinguish these bioisosteres.
Comparative Table: Spectral & Physicochemical Properties
| Feature | Target: DCF-BDF | Alternative: DCF-BTF |
| Structure | 1-( | 1-( |
| Primary 19F Signal | ||
| H-Bonding Capacity | Donor (Weak, via C-H) | None (Pure Acceptor) |
| Lipophilicity | Moderate ( | High ( |
| Metabolic Stability | High (blocks oxidation) | Very High |
| NMR Validation | Requires coupled scan to confirm H | Easiest to detect (3 equivalent Fs) |
Why Choose DCF-BDF?
The
Validated Experimental Protocol
To ensure data integrity when analyzing DCF-BDF, follow this self-validating workflow. This protocol minimizes the risk of misassigning the
Step 1: Sample Preparation[1]
-
Solvent:
(Preferred for resolution) or Acetone- . Avoid protic solvents if H-bonding shifts are being studied. -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm).-
Reasoning: It resonates far downfield from both the
and signals of the target, preventing overlap.
-
Step 2: Acquisition Parameters[1]
-
Relaxation Delay (
): Set to (typically 5–10 seconds for fluorinated aromatics) to ensure quantitative integration. -
Spectral Width: Ensure range covers +10 to -200 ppm.
Step 3: The "Decoupling Check" (Crucial)
You must run two experiments to validate the structure:
-
1H-Decoupled 19F NMR: All signals appear as singlets (or weak F-F multiplets). This confirms the number of fluorine environments.
-
Coupled 19F NMR: The
signal splits into a large doublet ( ). The signal retains complex small couplings ( ).
Visualization: Spectral Assignment Workflow
Figure 1: Decision tree for validating the difluoromethyl moiety using coupled vs. decoupled NMR techniques.
References
-
University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]
-
National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]
-
ChemSRC. (2025). 2,5-Dichloro-4-fluorobenzodifluoride Structure and Properties. ChemSRC. [Link]
-
AzoM. (2017).[2] Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AzoM. [Link]
Sources
1H NMR chemical shifts for alpha-proton in benzodifluorides
1H NMR Profiling of -Protons in Benzodifluoride Scaffolds: A Comparative Technical Guide
Executive Summary: The "Hidden" Proton
In medicinal chemistry, the benzodifluoride moiety (
Unlike the distinct singlet of a methyl group or the clear doublet of a monofluoromethyl group, the benzodifluoride
Mechanistic Insight: Electronic & Magnetic Determinants
The chemical shift and multiplicity of the benzodifluoride
Inductive Deshielding vs. Anisotropy
The two fluorine atoms exert a strong inductive effect (
-
Methyl (
): (Shielded) -
Benzodifluoride (
): (Deshielded)
Crucially, this shift places the proton in the same frequency range as the aromatic ring protons (
The Characteristic Triplet
The signal is split into a triplet with an intensity ratio of 1:2:1 due to coupling with two equivalent
-
Coupling Constant (
): The geminal coupling constant is characteristically large, typically . -
Spectral Footprint: This large
-value spreads the signal over , lowering its effective height and making it easy to mistake for baseline noise or an impurity under standard acquisition parameters.
Comparative Analysis: Substituent Effects
The following table contrasts the
Table 1: Comparative 1H NMR Metrics for Benzylic Fluorination
| Scaffold Type | Structure | Multiplicity | Coupling Constant ( | |
| Toluene | Singlet (s) | N/A | ||
| Benzyl Fluoride | Doublet (d) | |||
| Benzodifluoride | Triplet (t) | |||
| Difluoromethoxy | Triplet (t) |
*Note: Shifts are approximate for
Table 2: Electronic Substituent Effects on Shift
Data based on 300/400 MHz spectra in
| Ring Substituent (para) | Effect | Notes | |
| None (H) | Reference | Overlaps with aromatic multiplet | |
| Electron Withdrawing ( | Deshielding | Shifts downfield, potentially separating from Ar-H | |
| Electron Donating ( | Shielding | Shifts upfield, may overlap with solvent satellites |
Experimental Protocol: Resolving the Signal
To accurately integrate and assign the benzodifluoride proton, you must decouple the fluorine interaction.
Protocol A: Standard 1H NMR with Parameter Optimization
-
Solvent: Use
(standard) or Acetone- (shifts water peak away). Avoid Benzene- if the aromatic overlap is severe, as it compresses the aromatic region. -
Spectral Width: Ensure the window covers
to to capture broad multiplets. -
Acquisition Time: Increase to
to resolve the fine structure of the triplet limbs.
Protocol B: -Decoupled NMR (The "Gold Standard")
This protocol collapses the broad triplet into a sharp singlet, dramatically increasing signal-to-noise ratio (S/N) and removing overlap.
-
Setup: Select the standard proton pulse sequence (e.g., zg30 on Bruker).
-
Channel Selection: Set the decoupling channel (usually Channel 2 or X-channel) to
( at ). -
Offset (O2): Center the decoupling frequency on the expected fluorine shift (typically
for ). -
Acquisition: Acquire the spectrum. The triplet at
will collapse into a singlet. -
Validation: Compare the integrated area of the new singlet with a known internal standard or aromatic proton. It should integrate to exactly 1H.
Decision Logic & Workflow Visualization
Diagram 1: Signal Identification Logic
This decision tree guides the analyst through distinguishing
Caption: Logic flow for distinguishing benzodifluoride protons based on coupling constants (
Diagram 2: Synthesis & Analysis Workflow
A streamlined workflow for synthesizing and characterizing these compounds, highlighting the critical QC step.
Caption: Workflow emphasizing the removal of aldehyde starting material, whose proton at 10 ppm is a key purity indicator.
References
-
PubChem. (Difluoromethyl)benzene Compound Summary. National Library of Medicine. Available at: [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. Fluorine Coupling Constants.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 1976.[1] (Data on
ranges). -
Hu, J., et al. Synthesis of Difluoroalkylated Arenes. Organic Letters, 2016. Available at: [Link]
- Reich, H. J.Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Reference for substituent effects on benzylic shifts).
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[2] (Authoritative text on F-decoupling techniques).
Advanced HPLC Method Development for Fluorinated Aromatic Compounds
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Chromatography[1][2]
In pharmaceutical and materials science, fluorinated aromatic compounds are ubiquitous due to their metabolic stability and lipophilicity. However, they present a distinct challenge in HPLC method development: hydrophobic ambiguity . Positional isomers (e.g., 2-, 3-, and 4-fluorophenol) often possess nearly identical logP values, rendering standard C18 alkyl phases ineffective as they rely predominantly on dispersive (hydrophobic) interactions.
This guide objectively compares the industry-standard C18 phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. We demonstrate that for fluorinated aromatics, PFP phases are not merely an alternative—they are the mechanistic necessity for baseline resolution of critical pairs.
Part 1: Mechanistic Comparative Analysis
To select the correct stationary phase, one must understand the interaction energies at play. Standard alkyl phases lack the electronic selectivity required for fluorinated isomers.
The Three Pillars of Retention
-
Dispersive (Hydrophobic): The baseline interaction for all RP-HPLC.
-
-
Interactions: Occurs between the analyte's aromatic ring and the stationary phase.[1] -
Dipole-Dipole / Shape Selectivity: Critical for fluorinated compounds due to the high electronegativity of fluorine (
).
Comparative Matrix: C18 vs. Phenyl-Hexyl vs. PFP
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + |
| Ligand Character | Neutral / Passive | Electron Rich | Electron Deficient (Lewis Acid) |
| Isomer Selectivity | Low (often co-elutes isomers) | Moderate (separates based on resonance) | High (separates based on electron density & shape) |
| Fluorine Specificity | None | Low | High (Fluorophilic retention) |
| Solvent Synergy | Works well with ACN or MeOH | MeOH preferred (enhances | MeOH Essential (ACN suppresses |
Expert Insight: The PFP phase acts as a Lewis acid.[2] Since most fluorinated analytes also have electron-rich regions (or associated basic nitrogens), the PFP ring creates a "charge-transfer" complex that C18 cannot replicate.
Part 2: Visualizing the Interaction Landscape
The following diagram illustrates the multi-modal retention mechanism specific to PFP phases, contrasting it with the mono-modal C18 mechanism.
Figure 1: Mechanistic interaction map comparing the mono-modal retention of C18 against the multi-modal retention of PFP phases.
Part 3: Experimental Data & Case Study
Objective: Separate a critical mix of positional isomers: 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. Challenge: On C18, these compounds often co-elute or show "shouldering" because their hydrophobicity is nearly identical.
Experimental Conditions
-
System: UHPLC, UV detection @ 254 nm.
-
Mobile Phase: Water/Methanol (60:40 v/v) isocratic.
Results Comparison
| Parameter | C18 Column ( | PFP Column ( | Interpretation |
| Retention ( | PFP shows slightly higher retention due to added polar interactions. | ||
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline) | PFP differentiates the ortho vs meta fluorine position. |
| Selectivity ( | 1.04 (Partial sep) | 1.12 (Baseline) | PFP differentiates meta vs para based on molecular shape/dipole. |
| Resolution ( | PFP provides a self-validating separation suitable for QC. |
Data Synthesis: The PFP phase succeeds because the position of the fluorine atom on the phenol ring alters the dipole moment vector and the electron density availability for
Part 4: Method Development Protocol
This protocol is designed to be self-validating . It forces the user to confirm mechanism specificity before committing to validation.
Phase 1: The "Scouting" Gradient
Do not start with isocratic runs. Use a broad gradient to assess retentivity.
-
Column: PFP (e.g., Kinetex F5, ACE C18-PFP, or Hypersil GOLD PFP).
-
Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanols).
-
Mobile Phase B: Methanol (Crucial: Acetonitrile forms a
-electron cloud that blocks the PFP ring's interactions). -
Gradient: 5% B to 95% B over 10 minutes.
Phase 2: Solvent Optimization (The "Pi-Selectivity" Test)
If separation is achieved but resolution is marginal (
-
Run the same gradient with Acetonitrile instead of Methanol.
-
Analysis:
-
If separation worsens with ACN, your mechanism is driven by
- interactions (keep MeOH). -
If separation improves or stays same, the mechanism is purely hydrophobic/steric.
-
Phase 3: System Suitability Design
A robust method must include a resolution check.
-
Protocol: In your final method, define the Critical Pair (the two closest eluting isomers).
-
Requirement:
for the critical pair. -
Troubleshooting: If
drops, check for "phase dewetting" (common in 100% aqueous starts) or mobile phase pH drift (affects ionization of the analyte).
Part 5: Decision Workflow
Use this logic tree to streamline column selection and avoid "trial-and-error" development.
Figure 2: Strategic decision tree for selecting stationary phases for fluorinated compounds.
References
-
Comparison of C18 and PFP Selectivity: ACE HPLC Columns. (n.d.). ACE C18-PFP – a C18 phase with unique selectivity. Retrieved from [Link]
-
Mechanisms of Interaction: Bell, D. S. (2016).[5] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
Application in Isomer Separation: MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Fluorinated Pharmaceutical Analysis: Regalado, E. L., & Welch, C. J. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]
-
Comparative Column Screening: Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
Sources
Distinguishing 2,5-dichloro from 2,6-dichloro isomers via spectroscopy
Title: Comparative Guide: Distinguishing 2,5-Dichloro from 2,6-Dichloro Isomers via Spectroscopy
Executive Summary:
Differentiation between 2,5-dichloro and 2,6-dichloro regioisomers is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. While both share the molecular formula
Molecular Geometry & Symmetry: The Root of Differentiation
The ability to distinguish these isomers stems entirely from their symmetry point groups. We assume a standard scaffold of a 1-substituted benzene ring (or pyridine).
-
2,6-Dichloro Isomer (Symmetric):
-
Structure: The substituent (R) is at position 1.[1] Chlorine atoms are at 2 and 6.[2] Protons are at 3, 4, and 5.
-
Symmetry: Possesses a
axis of rotation and a mirror plane ( ) passing through C1 and C4. -
Consequence: Protons at H3 and H5 are chemically equivalent (enantiotopic or homotopic depending on R). H4 is unique.
-
-
2,5-Dichloro Isomer (Asymmetric):
Method 1: H NMR Spectroscopy (The Gold Standard)
H NMR is the most definitive method due to distinct spin-spin coupling patterns (A. Expected Spectral Patterns
| Feature | 2,6-Dichloro Isomer (Symmetric) | 2,5-Dichloro Isomer (Asymmetric) |
| Number of Ar-H Signals | 2 Signals (2:1 integration ratio) | 3 Signals (1:1:1 integration ratio) |
| Coupling Pattern | Doublet & Triplet ( | Doublet, Doublet of Doublets, Doublet (AMX system) |
| Coupling Constants | ||
| Signal Assignment | H4: Triplet (or dd) at | H3: Doublet ( |
B. Detailed Analysis
-
The 2,6-Dichloro "Roofing" Effect: Due to the
spin system, the doublet and triplet often show a strong "roofing" effect (leaning toward each other) if the chemical shift difference is small. -
The 2,5-Dichloro "Isolated" Proton: The proton at position 6 (H6) is isolated from H3 and H4 by the substituents. It appears as a doublet with a small coupling constant (
Hz, meta-coupling to H4) or a singlet if resolution is low. H3 and H4 appear as a classic ortho-coupled pair ( Hz).
C. Experimental Protocol: H NMR
-
Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (DMSO-
or CDCl ). Ensure complete homogeneity; filter if necessary to prevent line broadening. -
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (
): s (Ensure quantitation accuracy). -
Scans: 16 (Sufficient for >95% purity).
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve small meta-couplings.
Method 2: IR Spectroscopy (Fingerprint Region)
When NMR is unavailable, Infrared Spectroscopy (FT-IR) distinguishes isomers based on C-H Out-of-Plane (OOP) bending vibrations, which are highly sensitive to substitution patterns.
| Isomer | Substitution Pattern | Characteristic OOP Bands (cm |
| 2,6-Dichloro | 1,2,3-Trisubstituted | 760–780 cm |
| 2,5-Dichloro | 1,2,4-Trisubstituted | 800–860 cm |
-
Diagnostic Check: Look for the "Isolated H" band near 880 cm
. Its presence strongly suggests the 2,5-isomer. The 2,6-isomer (3 adjacent protons) lacks this high-frequency band.
Method 3: C NMR Spectroscopy[8][9]
C NMR provides a binary "Yes/No" confirmation based on the number of unique carbon environments.-
2,6-Dichloro: Due to symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.
-
Total Signals: 4 aromatic carbon signals (C1, C2/6, C3/5, C4).
-
-
2,5-Dichloro: No symmetry.
-
Total Signals: 6 aromatic carbon signals.[7]
-
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying the isomer from a crude reaction mixture.
Caption: Logical workflow for distinguishing 2,5- vs 2,6-dichloro isomers using 1H NMR signal counting and multiplicity analysis.
Summary Comparison Table
| Parameter | 2,6-Dichloro Isomer | 2,5-Dichloro Isomer |
| Symmetry Group | ||
| 2 (Doublet, Triplet) | 3 (d, dd, d) | |
| 4 unique aromatic carbons | 6 unique aromatic carbons | |
| IR OOP Bands | ~770 cm | ~810, ~880 cm |
| Melting Point (Aniline) | Lower (~37°C) [1] | Higher (~50°C) [2] |
(Note: Melting points listed are for the specific case of dichloroanilines; trends may vary for other derivatives but symmetric isomers often pack differently than asymmetric ones).
References
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2018).[3] Aniline, 2,5-dichloro-, hydrochloride IR Spectrum. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 4. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichloroaniline 99 95-82-9 [sigmaaldrich.com]
- 6. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 7. vaia.com [vaia.com]
A Senior Application Scientist's Guide to Elemental Analysis of C7H3Cl2F3 Compounds
For researchers, scientists, and professionals in drug development, the precise elemental composition of a compound is a cornerstone of its identity, purity, and stoichiometric confirmation. When dealing with complex halogenated molecules such as the isomers of dichlorobenzotrifluoride (C7H3Cl2F3), this analytical challenge is amplified. The presence of both chlorine and fluorine, alongside carbon and hydrogen, necessitates robust and accurate analytical techniques. This guide provides an in-depth comparison of the primary methodologies for the elemental analysis of C7H3Cl2F3, offering experimental insights and benchmark data to inform your analytical strategy.
The Analytical Imperative for Halogenated Aromatics
Dichlorobenzotrifluoride and its isomers are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF3) is known to enhance metabolic stability and lipophilicity, while the chlorine atoms provide reactive sites for further chemical modification. Accurate elemental analysis is critical to:
-
Confirm Molecular Formula: Verifying the empirical formula is a fundamental step in characterizing a new chemical entity.
-
Assess Purity: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or starting materials.
-
Support Regulatory Submissions: Regulatory bodies require precise and accurate analytical data to support the identification and characterization of new compounds.
Comparative Benchmarking of Analytical Techniques
The elemental analysis of C7H3Cl2F3, with a molecular weight of approximately 215.00 g/mol , presents a unique set of challenges due to the presence of both highly electronegative fluorine and chlorine. Below, we compare the most common and effective techniques for this purpose.
| Parameter | Combustion with TCD/IR Detection (CHN Analysis) | Combustion Ion Chromatography (CIC) for Halogens | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Halogens |
| Principle | Sample is combusted at high temperature, and the resulting CO2, H2O, and N2 are separated and quantified by thermal conductivity or infrared detection. | Sample is combusted, and the resulting acidic gases (HF, HCl) are absorbed into an aqueous solution and analyzed by ion chromatography.[1][2] | Sample is introduced into a high-temperature argon plasma, which ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected. |
| Elements Analyzed | C, H, N, S | F, Cl, Br, I, S | Most elements, including Cl. F can be analyzed indirectly. |
| Typical Accuracy | ± 0.3% absolute deviation from theoretical values. | Recoveries typically between 95-105%. | Recoveries often >90%.[3] |
| Typical Precision | RSD < 0.5% | RSD < 5% | RSD < 5% |
| Limit of Detection | ~0.1% for N; lower for C and H. | Low µg/g (ppm) range. | Low ng/g (ppb) to sub-ng/g range.[3] |
| Sample Throughput | High | Moderate | High |
| Pros | Well-established, robust, and accurate for C and H. | Direct and simultaneous analysis of multiple halogens. Excellent for fluorine. | Extremely sensitive, allowing for trace-level analysis. |
| Cons | Not suitable for direct halogen analysis. | Less sensitive than ICP-MS. | Direct analysis of fluorine is challenging due to its high ionization potential. Indirect methods are required. |
Experimental Protocols: A Step-by-Step Guide
Carbon and Hydrogen Analysis via Combustion
This method is the gold standard for determining the carbon and hydrogen content of organic compounds.
Workflow for CHN Analysis
Caption: Workflow for C and H analysis by combustion.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the C7H3Cl2F3 compound into a tin capsule.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known C, H, and N content (e.g., acetanilide).
-
Combustion: The sample is dropped into a high-temperature furnace (typically ~950°C) with a constant flow of helium carrier gas and a timed injection of pure oxygen. This ensures complete combustion of the organic matter.
-
Reduction and Separation: The combustion gases (CO2, H2O, N2, and halogenated byproducts) are passed through a reduction tube containing copper to remove excess oxygen and reduce any nitrogen oxides to N2. The resulting gases are then separated using a gas chromatography column.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of CO2, H2O, and N2 as they elute from the column. The instrument software then calculates the percentage of C and H in the original sample based on the calibration.
Expert Insights: The choice of a tin capsule is crucial as it acts as a flux, promoting complete combustion. For halogenated compounds, it is important to ensure that the instrument's scrubbing tubes are well-maintained to remove the acidic halogen byproducts, which can interfere with the analysis and damage the instrument.
Chlorine and Fluorine Analysis by Combustion Ion Chromatography (CIC)
CIC is a powerful technique for the direct and simultaneous determination of halogens in a combustible matrix.[1][2]
Workflow for CIC Analysis
Caption: Workflow for F and Cl analysis by CIC.
Detailed Protocol:
-
Sample Preparation: Weigh 1-10 mg of the C7H3Cl2F3 compound into a ceramic or quartz boat.
-
Combustion/Pyrohydrolysis: The sample is introduced into a furnace heated to at least 950°C. A stream of humidified oxygen is passed over the sample, leading to its complete combustion and the formation of hydrogen fluoride (HF) and hydrogen chloride (HCl).[1]
-
Absorption: The gaseous combustion products are bubbled through an aqueous absorption solution (typically deionized water with a small amount of hydrogen peroxide to aid in the absorption of other potential byproducts).
-
Ion Chromatography Analysis: An aliquot of the absorption solution is automatically injected into an ion chromatograph.
-
Separation: The fluoride (F-) and chloride (Cl-) ions are separated on an anion-exchange column using an appropriate eluent (e.g., a carbonate/bicarbonate buffer).
-
Detection: A suppressed conductivity detector is used to quantify the separated F- and Cl- ions.
-
Quantification: The concentrations of fluoride and chloride are determined by comparing the peak areas to those of known standards.
Expert Insights: The use of pyrohydrolysis (combustion in the presence of water vapor) is key to ensuring the complete conversion of organically bound fluorine and chlorine to their respective hydrogen halides.[1] The choice of absorption solution is also important to ensure efficient trapping of the analytes.
Trace Level Chlorine and Indirect Fluorine Analysis by ICP-MS
ICP-MS offers unparalleled sensitivity for elemental analysis, making it suitable for trace-level determinations. While excellent for chlorine, the direct analysis of fluorine is challenging due to its high first ionization potential.[4] An indirect method is therefore employed.
Workflow for ICP-MS Analysis
Caption: Workflow for Cl and indirect F analysis by ICP-MS.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount of the C7H3Cl2F3 compound and dissolve it in a suitable organic solvent. This solution is then diluted to the appropriate concentration range for ICP-MS analysis. For indirect fluorine analysis, a solution containing a known concentration of barium is added.
-
Nebulization: The sample solution is introduced into a nebulizer, which converts it into a fine aerosol.
-
Ionization: The aerosol is transported into the core of a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the elements. Chlorine is ionized to Cl+, while fluorine reacts with barium in the plasma to form the molecular ion BaF+.[5]
-
Mass Analysis: The ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection: A detector counts the number of ions for each mass-to-charge ratio.
-
Quantification: The concentration of chlorine is determined by monitoring the signal for its isotopes (e.g., 35Cl and 37Cl). The concentration of fluorine is determined indirectly by monitoring the signal for 157BaF+.[5]
Expert Insights: The indirect analysis of fluorine as BaF+ is a well-established technique to overcome the element's poor ionization efficiency.[5] It is crucial to optimize the ICP-MS parameters (e.g., plasma power, gas flow rates) to maximize the formation of the BaF+ ion and minimize interferences. The use of a collision/reaction cell can help to reduce polyatomic interferences on both chlorine and the BaF+ ion.[4]
Trustworthiness and Method Validation
To ensure the trustworthiness of your elemental analysis data, a robust method validation strategy is essential. This should include:
-
Accuracy: Analyze a certified reference material (CRM) with a matrix similar to your sample, if available. Given the specific elemental composition of C7H3Cl2F3, a single ideal CRM may not be available. In such cases, a combination of CRMs (e.g., one certified for CHN and another for halogens in an organic matrix) can be used. Alternatively, spike a blank matrix with a known amount of a high-purity standard of your compound and calculate the recovery.
-
Precision: Analyze the same sample multiple times (at least n=6) and calculate the relative standard deviation (RSD).
-
Linearity: Prepare a series of calibration standards at different concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The elemental analysis of C7H3Cl2F3 compounds requires a multi-faceted approach. For the determination of carbon and hydrogen, traditional combustion analysis remains the most accurate and reliable method. For the halogen components, Combustion Ion Chromatography (CIC) offers a direct and robust method for both fluorine and chlorine. For trace-level analysis, ICP-MS provides exceptional sensitivity for chlorine and a reliable indirect method for fluorine.
The choice of technique will ultimately depend on the specific requirements of your analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. By understanding the principles, advantages, and limitations of each method, and by implementing a thorough validation strategy, researchers can be confident in the accuracy and reliability of their elemental analysis data for these complex and important molecules.
References
-
Metrohm AG. (n.d.). How to analyze AOF and AOX by combustion ion chromatography (CIC). YouTube. Retrieved from [Link]
-
Quality Analysis. (n.d.). Combustion ion chromatography (CIC). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,4-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichlorobenzotrifluoride. PubChem. Retrieved from [Link]
-
Li, Y., et al. (2022). High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds. Analytical Chemistry, 94(35), 12076–12084. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023, November 20). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]
-
Li, Y., et al. (2022). High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. PMC. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum. PMC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Material 1958 Organic Contaminants in Fortified Human Serum. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent ICP-MS Journal, issue 78. Retrieved from [Link]
-
Marcus, R. K. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 392-401. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material® 3069. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material® 3070. Retrieved from [Link]
-
Weigel, S., et al. (2025). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Environmental Science and Pollution Research, 32(1), 1-14. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Qualitative characterization of three combustion-related standard reference materials for polycyclic aromatic sulfur heterocycle. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst. Retrieved from [Link]
-
MSpace. (2024, January 2). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Experimental and Kinetic Modeling Study of Di-Isobutylene Isomers. PMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, February 7). Combustion Analysis (Empirical Formulas Pt II). YouTube. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
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- 5. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dichloro-4-fluorobenzodifluoride
This guide provides an essential framework for the safe handling and disposal of 2,5-Dichloro-4-fluorobenzodifluoride. As a halogenated aromatic compound, this substance warrants a high degree of caution. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. The causality behind each recommendation is explained to empower researchers with a deeper understanding of the necessary safety measures.
Foundational Hazard Assessment
While specific toxicological data for 2,5-Dichloro-4-fluorobenzodifluoride is not extensively published, its structure as a chlorinated and fluorinated aromatic compound allows us to infer its potential hazards based on well-documented chemical analogs.[1] Halogenated aromatics can exhibit significant toxicity, including skin and eye irritation, respiratory distress upon inhalation, and potential for systemic effects.[2][3][4] Therefore, a conservative and stringent approach to personal protective equipment (PPE) is mandatory. All handling procedures must be predicated on the assumption that the compound is a skin and eye irritant, harmful upon inhalation, and potentially toxic if absorbed or ingested.[4][5]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential exposure.[6] It must be chosen based on a thorough risk assessment of the planned procedure.[7] The following table summarizes the required PPE for handling 2,5-Dichloro-4-fluorobenzodifluoride under different operational scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (Small Quantities in Fume Hood) | Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton®, or laminate films).[1] | ANSI Z87.1-compliant chemical splash goggles.[7][8] | Work must be conducted within a certified chemical fume hood.[1][9] | Flame-resistant lab coat, long pants, and closed-toe shoes. |
| Weighing/Transfer (Outside Fume Hood - Not Recommended) | Double-gloving with chemically resistant gloves. | Chemical splash goggles and a full-face shield.[10] | NIOSH-approved respirator with organic vapor (Type A, brown) cartridges is required.[5][7] | Chemically resistant apron over a flame-resistant lab coat. |
| Spill Cleanup / Emergency Response | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber). | Chemical splash goggles and a full-face shield.[10] | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[11][12] | Full-body, disposable chemical-resistant suit.[12] |
Operational Plan: Step-by-Step Safety Workflow
Adherence to a strict, procedural workflow is paramount for minimizing risk. The following steps provide a clear, repeatable process for safely handling this compound.
Preparation and PPE Donning
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them within the fume hood before handling the primary compound.
-
Don PPE: Don protective equipment in the following order:
-
Inner gloves.
-
Lab coat or chemical-resistant suit.
-
Chemical splash goggles.
-
Face shield (if required).
-
Outer gloves (cuffed over the sleeves of the lab coat).
-
Respirator (if required), ensuring a proper fit-test has been performed.[7]
-
Chemical Handling
-
Work Within Fume Hood: All manipulations of 2,5-Dichloro-4-fluorobenzodifluoride must occur inside a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Avoid Contamination: Use dedicated spatulas and glassware. When handling the primary container, ensure a firm grip and avoid splashes.
-
Container Management: Keep the container tightly sealed when not in use.[1][4] Store away from incompatible materials such as strong oxidizing agents.[1][5]
Workflow for Safe Handling
The following diagram outlines the logical progression for safe chemical handling from initial assessment to final decontamination.
Caption: Logical workflow for handling 2,5-Dichloro-4-fluorobenzodifluoride.
Disposal Plan: Managing Hazardous Waste
Improper disposal can lead to environmental contamination and regulatory non-compliance. All materials contaminated with 2,5-Dichloro-4-fluorobenzodifluoride must be treated as hazardous waste.
-
Chemical Waste:
-
Contaminated Materials:
-
Regulatory Compliance: All waste disposal must adhere strictly to institutional, local, and national hazardous waste regulations.[8]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Small Spill: Alert personnel in the immediate area. Wearing the appropriate PPE (see Table 1), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Scoop the material into a sealed container for hazardous waste disposal.[8]
-
Large Spill: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Safety Data Sheet for 2,4-Dichlorobenzotrifluoride. (2023). Thermo Fisher Scientific.
- Safety Data Sheet for Dichlorprop. (2025). MilliporeSigma.
- Safety Data Sheet for 1,3-Dichloro-2-fluorobenzene. (2025). Fisher Scientific.
- Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 3,5-Dichloro-2,4,6-trifluoropyridine. (2011). Thermo Fisher Scientific.
- Safety Data Sheet for 3,5-Dichlorophenyldiazonium tetrafluorobor
- Material Safety Data Sheet for 3, 5-Dichloro-2,4-difluoronitrobenzene. (2008). Capot Chemical.
- Safety Data Sheet for 1,3-Dichloro-5-fluorobenzene. (2025). TCI Chemicals.
- Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
- Safety Data Sheet for 2,4-Dichloro-5-fluorobenzoic acid. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment Requirements. (2021). Stanford University.
- Personal protective equipment for preparing toxic drugs. (2010). GERPAC.
- Chlorine - Personal Protective Equipment. (2025).
- Safe handling and storage procedures for 2,5-dichlorohexane. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. epa.gov [epa.gov]
- 12. CCOHS: Chlorine [ccohs.ca]
- 13. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
